2-Bromonaphthalen-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHOSHDZQVKDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227883 | |
| Record name | 2-Bromo-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-15-3 | |
| Record name | 2-Bromo-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Bromo-2-naphthol from 2-Naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-bromo-2-naphthol from 2-naphthol, a key transformation in organic synthesis for the production of various pharmaceutical and chemical intermediates. This document provides a comprehensive overview of common synthetic methods, detailed experimental protocols, and characterization data.
Introduction
2-Naphthol is a versatile starting material in organic chemistry. Its electron-rich naphthalene ring is susceptible to electrophilic substitution reactions. The hydroxyl group at the C-2 position is an activating ortho-, para-director. Due to steric hindrance at the C-3 position, electrophilic substitution, such as bromination, preferentially occurs at the C-1 position, yielding 1-bromo-2-naphthol. This selective bromination is a crucial step in the synthesis of more complex molecules, including bioactive compounds and functional materials. This guide will focus on two effective and commonly employed methods for this transformation.
Reaction Workflow
The general workflow for the synthesis of 1-bromo-2-naphthol from 2-naphthol involves the reaction of 2-naphthol with a bromine source in a suitable solvent, followed by work-up and purification of the final product.
Caption: General workflow for the synthesis of 1-bromo-2-naphthol.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of 1-bromo-2-naphthol.
| Parameter | Method 1: KBr/H₂O₂ | Method 2: NaBr/Oxone |
| Starting Material | 2-Naphthol | 2-Naphthol |
| Reagents | Potassium Bromide, Hydrogen Peroxide | Sodium Bromide, Oxone |
| Solvent | Acetic Acid | Not specified (solid-state grinding) |
| Reaction Time | 10 hours[1] | Overnight |
| Temperature | 20 °C[1] | Room Temperature |
| Yield | 82%[1] | Not specified |
| Melting Point | 78-81 °C | 78-81 °C |
| Appearance | Pale yellow needle-like crystals[1] | Dark brown solid (crude) |
| Molecular Formula | C₁₀H₇BrO | C₁₀H₇BrO |
| Molecular Weight | 223.07 g/mol | 223.07 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): 7.20-8.20 (m, 6H, Ar-H), 5.60 (s, 1H, -OH) | δ (ppm): 7.20-8.20 (m, 6H, Ar-H), 5.60 (s, 1H, -OH) |
| ¹³C NMR | Not available | Not available |
| IR (ATR) | ν (cm⁻¹): 3400-3500 (O-H stretch), 1600-1450 (C=C aromatic stretch) | ν (cm⁻¹): 3400-3500 (O-H stretch), 1600-1450 (C=C aromatic stretch) |
Experimental Protocols
Method 1: Synthesis of 1-Bromo-2-naphthol using Potassium Bromide and Hydrogen Peroxide[1]
This method provides a high yield of 1-bromo-2-naphthol under mild conditions.
Materials:
-
2-Naphthol (4 mmol)
-
Potassium Bromide (4 mmol)
-
30% Hydrogen Peroxide (4 mmol)
-
Acetic Acid (5 mL)
-
Round bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a round bottom flask, add 2-naphthol (4 mmol) and potassium bromide (4 mmol).
-
Add 5 mL of acetic acid to the flask.
-
Stir the mixture at 20 °C.
-
Slowly add 30% hydrogen peroxide (4 mmol) dropwise to the stirring mixture.
-
Continue stirring the reaction mixture at 20 °C for 10 hours.
-
After the reaction is complete, cool the mixture in an ice bath for 12 hours to facilitate crystallization.
-
Collect the precipitated pale yellow needle-like crystals by filtration.
-
Wash the crystals with cold water and dry them under vacuum.
Method 2: Synthesis of 1-Bromo-2-naphthol using Sodium Bromide and Oxone
This solvent-free method offers an alternative approach to the synthesis.
Materials:
-
2-Naphthol
-
Sodium Bromide
-
Oxone (Potassium peroxymonosulfate)
-
Mortar and Pestle
-
Ethyl acetate for extraction
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a mortar, combine 2-naphthol, sodium bromide, and Oxone.
-
Grind the mixture thoroughly using a pestle.
-
Allow the ground mixture to react overnight at room temperature.
-
After the reaction is complete, transfer the solid mixture to a flask.
-
Extract the crude product with ethyl acetate.
-
Wash the organic layer with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-bromo-2-naphthol as a dark brown solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Naphthol is harmful if swallowed or inhaled.
-
Brominating agents are corrosive and strong oxidizers. Handle with care.
-
Hydrogen peroxide is a strong oxidizer; avoid contact with flammable materials.
-
Dispose of chemical waste according to institutional and local regulations.
Conclusion
The synthesis of 1-bromo-2-naphthol from 2-naphthol can be achieved efficiently through various methods. The choice of method may depend on the desired scale, available reagents, and safety considerations. The protocols detailed in this guide provide reliable procedures for obtaining the target compound in good yield and purity, which is essential for its application in further synthetic endeavors in research and drug development.
References
Mechanism of Bromination of 1-Naphthol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental protocols for the bromination of 1-naphthol. The information is intended to assist researchers in understanding and optimizing this important electrophilic aromatic substitution reaction for applications in organic synthesis and drug development.
Core Concepts: Electrophilic Aromatic Substitution in Naphthols
The bromination of 1-naphthol is a classic example of electrophilic aromatic substitution (EAS). The naphthalene ring system is inherently reactive towards electrophiles, and this reactivity is significantly enhanced by the presence of the hydroxyl (-OH) group. The -OH group is a strong activating group due to the resonance donation of its lone pair of electrons into the aromatic rings, which increases the electron density and makes the ring more susceptible to attack by electrophiles like the bromine cation (Br⁺) or a polarized bromine molecule.
The hydroxyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C2 and C8a, which is not a substitutable position) and para (C4) to itself. In the case of 1-naphthol, the most activated and sterically accessible positions are C2 and C4.
Regioselectivity: Kinetic vs. Thermodynamic Control
The regioselectivity of the bromination of 1-naphthol is influenced by both kinetic and thermodynamic factors.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed the fastest. For 1-naphthol, the attack at the C4 position (para to the hydroxyl group) is generally favored kinetically. This is because the carbocation intermediate formed by attack at C4 is more stabilized by resonance, with the positive charge being delocalized over both aromatic rings without disrupting the aromaticity of the second ring as significantly as attack at C2.
-
Thermodynamic Control: At higher temperatures, the reaction can be reversible, leading to the thermodynamically most stable product. In some electrophilic substitutions of naphthalenes, a different isomer may be favored under thermodynamic control. However, for the bromination of 1-naphthol, the 4-bromo isomer is generally the major product under a wide range of conditions.
Further bromination of 4-bromo-1-naphthol typically occurs at the C2 position (ortho to the hydroxyl group) to yield 2,4-dibromo-1-naphthol.
Data Presentation: Quantitative Analysis of Bromination Reactions
| Brominating System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| KBr / H₂O₂ (30%) | Acetic Acid | 20 | 10 | 82 | [1] |
| KBr / H₂O₂ (30%) | Chloroform | 40 | 2 | 42 | [1] |
| NaBr / H₂O₂ (30%) | Ether | 45 | 10 | 46 | [1] |
| KBr / t-BuOOH | Acetic Acid | 20 | 6 | 48 | [1] |
| KBr / Dicumyl Peroxide | Acetic Acid | 40 | 10 | 32 | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 4-bromo-1-naphthol and 2,4-dibromo-1-naphthol, adapted from established procedures for the bromination of naphthols and related aromatic compounds.
Synthesis of 4-Bromo-1-naphthol
Materials:
-
1-Naphthol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.05 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-bromo-1-naphthol.
Synthesis of 2,4-Dibromo-1-naphthol
Materials:
-
1-Naphthol
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthol (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Add a saturated solution of sodium bisulfite to quench any excess bromine.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 2,4-dibromo-1-naphthol.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for the brominated products of 1-naphthol.
Table 2: Spectroscopic Data for 4-Bromo-1-naphthol
| Technique | Data |
| ¹H NMR | Expected signals include aromatic protons in the range of 7.0-8.5 ppm. The proton at C2 will likely appear as a doublet, and the proton at C3 as a doublet of doublets. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Expected signals for the aromatic carbons between 110-155 ppm. The carbon bearing the bromine (C4) will show a characteristic shift. |
| IR (cm⁻¹) | Broad O-H stretch around 3200-3500, C-O stretch around 1200-1250, aromatic C-H stretches above 3000, and C=C stretches in the 1450-1600 region. A C-Br stretch will be observed in the fingerprint region. |
| Mass Spec (m/z) | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Table 3: Spectroscopic Data for 2,4-Dibromo-1-naphthol [2][3]
| Technique | Data |
| ¹H NMR | Aromatic protons in the range of 7.2-8.3 ppm. The absence of a proton at C2 will simplify the spectrum in that region compared to the monobrominated product. |
| ¹³C NMR | Signals for ten aromatic carbons, with two carbons directly attached to bromine atoms. |
| **IR (cm⁻¹) ** | Similar to 4-bromo-1-naphthol with a broad O-H stretch, C-O stretch, aromatic C-H, and C=C stretches. The C-Br stretches will be present in the fingerprint region. |
| Mass Spec (m/z) | Molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). |
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of electrophilic bromination of 1-naphthol.
Regioselectivity in Monobromination
Caption: Regioselectivity in the monobromination of 1-naphthol.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the bromination of 1-naphthol.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromonaphthalen-1-ol (CAS No: 771-15-3). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental context, and logical visualizations to support advanced research and application.
Core Compound Properties
This compound is a halogenated derivative of 1-naphthol, a key structural motif in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive bromine atom and a phenolic hydroxyl group, makes it a versatile intermediate for organic synthesis.
Identifiers and General Properties
| Property | Value | Source(s) |
| CAS Number | 771-15-3 | [1][2][3] |
| Molecular Formula | C₁₀H₇BrO | [1][3][4] |
| Molecular Weight | 223.07 g/mol | [2][3][4] |
| Appearance | Off-white to beige or brown-purple crystalline powder or solid. | [1] |
| Storage | Store in a dry, dark place at room temperature under an inert atmosphere. | [3] |
Physical Properties
| Property | Value | Notes | Source(s) |
| Melting Point | 44-46 °C | [1] | |
| Boiling Point | 313.7 ± 15.0 °C | Predicted | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; practically insoluble in water. | [1] | |
| pKa | 7.25 ± 0.50 | Predicted | [1] |
| Refractive Index | 1.704 | Predicted | [1] |
| Vapor Pressure | 0.000264 mmHg at 25°C | [1] | |
| Flash Point | 143.5°C | [1] |
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton on the carbon adjacent to the hydroxyl group and the proton on the carbon adjacent to the bromine atom will be influenced by these substituents. The remaining aromatic protons will appear as a complex multiplet. For comparison, the ¹H NMR spectrum of 2-bromonaphthalene shows signals in the range of 7.3-8.0 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon bearing the hydroxyl group will be significantly deshielded, appearing at a higher chemical shift. The carbon attached to the bromine atom will also show a characteristic chemical shift. The ¹³C NMR spectrum of 2-bromonaphthalene shows signals in the aromatic region.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3200-3600 | O-H | Broad peak indicating the hydroxyl group, likely involved in hydrogen bonding. |
| ~3000-3100 | C-H (aromatic) | Stretching vibrations of the aromatic C-H bonds. |
| ~1500-1600 | C=C (aromatic) | Stretching vibrations of the naphthalene ring. |
| ~1200-1300 | C-O | Stretching vibration of the phenolic C-O bond. |
| ~500-700 | C-Br | Stretching vibration of the carbon-bromine bond. |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. For 2-bromonaphthalene, the mass spectrum shows prominent peaks at m/z 206 and 208, corresponding to the two isotopes of bromine.[8] Fragmentation patterns would likely involve the loss of CO, Br, or HBr from the molecular ion.
Chemical Properties and Reactivity
This compound is a versatile building block in organic synthesis due to the presence of two reactive functional groups.
Acidity
The phenolic hydroxyl group imparts acidic properties to the molecule. The predicted pKa of 7.25 suggests it is a weak acid, similar to other substituted phenols.[1]
Reactivity of the Aryl Bromide
The carbon-bromine bond is a key site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes this compound a valuable precursor for the synthesis of more complex naphthalene derivatives.[4][9]
-
Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or their esters allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position.[10][11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond, allowing for the synthesis of 2-amino-naphthalen-1-ol derivatives by coupling with a wide range of primary and secondary amines.[12][13][14][15][16]
-
Other Cross-Coupling Reactions: The compound can also participate in other cross-coupling reactions such as Sonogashira, Heck, and Stille couplings.
The following diagram illustrates the general reactivity of this compound in common palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Synthesis via Bromination of 1-Naphthol
This protocol is based on the electrophilic aromatic substitution of 1-naphthol. The hydroxyl group is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The 2- and 4-positions are activated. Selective formation of this compound can be challenging, and the reaction may yield a mixture of isomers.
Materials and Reagents:
-
1-Naphthol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthol in a suitable solvent like dichloromethane or acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of N-Bromosuccinimide or a dilute solution of bromine in the same solvent dropwise to the stirred solution of 1-naphthol. The reaction is typically exothermic and should be controlled to avoid over-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Safety Information
This compound is an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Applications and Future Directions
This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its derivatives have potential applications in:
-
Pharmaceuticals: As a building block for the synthesis of biologically active compounds.
-
Materials Science: In the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[9]
-
Dyes and Pigments: As a precursor for the synthesis of naphthalenic dyes.
Further research into the biological activities of this compound and its derivatives could uncover novel therapeutic agents. The exploration of its utility in materials science may lead to the development of new functional organic materials with enhanced properties.
References
- 1. chembk.com [chembk.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. chemscene.com [chemscene.com]
- 4. This compound [myskinrecipes.com]
- 5. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]
- 6. 2-Bromonaphthalene(580-13-2) 13C NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Naphthalene, 2-bromo- [webbook.nist.gov]
- 9. ossila.com [ossila.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
Navigating the Solubility of 2-Bromonaphthalen-1-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of 2-Bromonaphthalen-1-ol (CAS No. 771-15-3), a crucial intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing a centralized resource on its solubility in common organic solvents, alongside detailed experimental methodologies.
Core Topic: Solubility of this compound
This compound is a white crystalline solid that is generally described as soluble in various organic solvents and practically insoluble in water.[1][2] Its solubility is a critical parameter for its application in synthesis, purification, and formulation. While precise quantitative solubility data across a wide range of solvents is not extensively published, this guide compiles available qualitative information and provides a framework for its experimental determination.
Data Presentation: Qualitative Solubility Overview
Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, the following table summarizes the qualitative solubility of this compound in several common organic solvents. This information is based on general statements found in chemical supplier datasheets and safety data sheets. For comparative context, quantitative data for the parent compound, 2-Naphthol, is included to provide a potential, albeit approximate, indication of solubility behavior.
| Solvent | Chemical Class | Qualitative Solubility of this compound | Quantitative Solubility of 2-Naphthol ( g/100 mL) |
| Water | Protic | Practically Insoluble[1][2] | 0.074 @ 25°C[3] |
| Ethanol | Protic, Polar | Soluble[1][2] | 125 @ 25°C[3] |
| Dichloromethane | Halogenated | Soluble[1][2] | Soluble |
| Chloroform | Halogenated | Soluble | 58.8 @ 25°C[3] |
| Diethyl Ether | Ether | Soluble | 76.9 @ 25°C[3] |
| Benzene | Aromatic | Soluble | Soluble[3] |
| Acetone | Ketone | Soluble | Very Soluble |
| Hexane | Aliphatic | Sparingly Soluble to Insoluble | Slightly Soluble |
Disclaimer: The qualitative solubility data for this compound is based on general chemical information and should be confirmed experimentally for specific applications. The quantitative data for 2-Naphthol is provided for informational purposes only and is not a direct representation of the solubility of this compound.
Experimental Protocols: Determining Solubility
For applications requiring precise solubility values, direct experimental measurement is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points to confirm that the concentration of the solute in the solvent remains constant, indicating that equilibrium has been achieved.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle. Centrifugation at a low speed can aid in phase separation.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any particulate matter.
-
-
Quantification:
-
Accurately dilute the collected supernatant with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the experimental temperature. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
References
An In-depth Technical Guide to the Spectroscopic Data of CAS Number 771-15-3
An important note on chemical identification: Initial analysis revealed a discrepancy in the provided information. The CAS number 771-15-3 correctly corresponds to 2-Bromo-naphthalen-1-ol . The compound name 3-Fluoro-4-morpholinoaniline corresponds to CAS number 93246-53-8. This guide will focus on the spectroscopic data for 2-Bromo-naphthalen-1-ol (CAS 771-15-3).
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-naphthalen-1-ol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for compound characterization and quality control.
Quantitative Spectroscopic Data
The following tables summarize the available quantitative data for 2-Bromo-naphthalen-1-ol and its closely related isomer, 2-Bromonaphthalene, for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-naphthalen-1-ol (CAS 771-15-3)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.24 - 8.21 | m | - | Aromatic H |
| 7.77 - 7.73 | m | - | Aromatic H |
| 7.51 - 7.43 | m | - | Aromatic H (3H) |
| 7.28 | d | 8.8 | Aromatic H |
| 5.96 | s | - | -OH |
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromonaphthalene (CAS 580-13-2) *
| Chemical Shift (δ) ppm |
| 134.4 |
| 132.7 |
| 129.7 |
| 128.3 |
| 127.8 |
| 127.7 |
| 126.9 |
| 126.3 |
| 121.3 |
Table 3: Infrared (IR) Spectroscopy Data for 2-Bromonaphthalene (CAS 580-13-2) *
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3050 - 3100 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| ~740 | C-Br stretch |
Table 4: Mass Spectrometry Data for 2-Bromonaphthalene (CAS 580-13-2) *
| m/z | Interpretation |
| 206/208 | [M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br) |
| 127 | [M-Br]⁺ (Loss of bromine radical) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-10 ppm.
-
-
Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent signal.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) FT-IR, the solid sample is placed directly on the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum of the empty sample compartment (or the pure ATR crystal) is recorded and subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample can be introduced directly via a heated probe or after separation by Gas Chromatography (GC).
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight) with an appropriate ionization source.
-
Acquisition Parameters (EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 50-500.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound. The isotopic distribution pattern for bromine (¹⁹Br and ⁸¹Br) is a key diagnostic feature.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of 2-Bromo-naphthalen-1-ol.
Discovery and historical synthesis of bromonaphthalene derivatives
An In-depth Technical Guide to the Discovery and Historical Synthesis of Bromonaphthalene Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the historical synthesis of bromonaphthalene derivatives, focusing on the foundational methods that have paved the way for modern organic chemistry. It includes detailed experimental protocols derived from seminal literature, comparative data on reaction outcomes, and visualizations of synthetic workflows and relevant biological pathways, offering valuable insights for today's researchers.
Historical Discovery: From Substitution to Theory
The study of naphthalene derivatives was central to the development of organic chemistry in the 19th century. The French chemist Auguste Laurent was a pioneer in this field. Through his work in the 1830s and 1840s on the reactions of naphthalene with chlorine and bromine, he systematically produced a series of substituted naphthalenes, including bromonaphthalene.[1] These experiments were foundational to his "nucleus theory," which posited that a core hydrocarbon structure (the nucleus) could undergo substitution by other elements while retaining its fundamental arrangement.[1][2] This idea was revolutionary as it challenged the prevailing dualistic theories and foreshadowed modern structural chemistry.[2] Following Laurent's initial work, chemists like Carl Glaser in the 1860s further refined methods for the direct halogenation of aromatic compounds, solidifying direct bromination as a primary synthetic route.[3]
Foundational Synthesis Methods
Two principal methods dominated the historical synthesis of monobrominated naphthalenes: direct electrophilic bromination and the Sandmeyer reaction.
Method 1: Direct Electrophilic Bromination of Naphthalene
The most direct historical method for synthesizing 1-bromonaphthalene (also known as α-bromonaphthalene) is the electrophilic aromatic substitution of naphthalene with molecular bromine.[4] Naphthalene reacts preferentially at the alpha (C1) position, which is kinetically favored over the beta (C2) position. This classic method, detailed in a 1921 Organic Syntheses procedure, remains a cornerstone of aromatic chemistry.[3]
The bromination of naphthalene can lead to several isomers. The relationship between the parent molecule and its primary mono- and di-brominated derivatives is illustrated below.
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.135 (1941); Vol. 1, p.35 (1921).
-
Apparatus Setup: In a 2-liter flask, place 512 g (4 moles) of naphthalene and 275 g (170 cc) of carbon tetrachloride. Equip the flask with a mechanical stirrer, a reflux condenser, and a dropping funnel whose stem extends below the liquid level. Connect the top of the condenser to a gas trap to absorb the hydrogen bromide (HBr) byproduct.
-
Reaction: Gently heat the mixture to a boil on a steam bath. Using the dropping funnel, add 707 g (220 cc, 4.4 moles) of bromine at a rate that prevents bromine vapor from escaping through the condenser. This addition typically takes 12 to 15 hours.
-
Completion and Workup: Continue gentle heating and stirring for approximately 6 hours, or until the evolution of HBr gas ceases.
-
Solvent Removal: Distill the carbon tetrachloride from the mixture under slightly reduced pressure.
-
Purification Step 1: Add 20–30 g of powdered sodium hydroxide to the residue and stir at 90–100°C for four hours. This step neutralizes any remaining acid and helps stabilize the product.
-
Purification Step 2 (Distillation): Transfer the liquid to a flask and perform fractional distillation under reduced pressure.
-
The initial fraction (forerun) will contain unreacted naphthalene. This can be chilled to crystallize the naphthalene, which is then removed by suction filtration.
-
Collect the main fraction of 1-bromonaphthalene, which boils at 132–135°C / 12 mmHg.
-
A higher-boiling fraction containing dibromonaphthalenes may also be collected.
-
-
Final Yield: By systematically redistilling the intermediate fractions, a yield of 600–620 g (72–75% of the theoretical amount) of colorless 1-bromonaphthalene can be obtained.
Method 2: The Sandmeyer Reaction
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides an alternative route to aryl halides from aryl amines via a diazonium salt intermediate. This method is particularly valuable for synthesizing isomers that are difficult to obtain through direct substitution, such as 2-bromonaphthalene (β-bromonaphthalene). The synthesis of 2-bromonaphthalene from 2-naphthylamine was described in detail by Newman and Wise in 1941. They noted that standard Sandmeyer procedures often gave poor yields with naphthalene compounds and developed an improved method using a mercuric bromide complex, achieving yields of 53-65%.
This protocol is adapted from J. Am. Chem. Soc. 1941, 63, 10, 2847.
-
Diazotization (Part A): Prepare a cold diazonium salt solution from 50 g (0.35 mole) of 2-naphthylamine. This is typically done by dissolving the amine in an acidic solution (e.g., HBr/water), cooling to 0-5°C, and slowly adding a solution of sodium nitrite.
-
Complex Formation (Part B): To the cold diazonium solution, add a solution of 40 g (0.11 mole) of mercuric bromide dissolved in 200 cc of water containing 20 cc of 48% hydrobromic acid. A voluminous precipitate will form.
-
Isolation of Complex: Stir the mixture for fifteen minutes, then collect the solid complex by filtration and wash it with cold water, followed by alcohol and ether. The dried complex weighs approximately 115 g.
-
Decomposition (Part C): Mix the dried, powdered complex with 115 g of anhydrous sodium bromide in a distillation flask.
-
Thermal Decomposition: Heat the flask gently over a wire gauze with a small flame. The reaction will initiate and proceed smoothly. Continue heating until no more oily product distills over.
-
Purification:
-
Separate the crude 2-bromonaphthalene from the aqueous distillate.
-
The crude product often contains unreacted 2-naphthylamine. Remove this by steam distillation from a dilute sulfuric acid solution.
-
The resulting oil is then distilled under reduced pressure. Collect the fraction boiling at 159-160°C / 20 mmHg.
-
-
Final Product: The distilled product solidifies upon cooling. The reported yield is 40-48 g (53-59% of the theoretical amount) of pure 2-bromonaphthalene.
References
A Theoretical and Computational Investigation of 2-Bromonaphthalen-1-ol's Electronic Structure: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene derivatives are pivotal in medicinal chemistry and materials science. The introduction of functional groups, such as a bromo and a hydroxyl group in 2-Bromonaphthalen-1-ol, can significantly influence its electronic properties, reactivity, and potential for intermolecular interactions, making it a molecule of interest for further synthetic derivatization and as a potential pharmacophore. This guide outlines the theoretical and computational methodologies to rigorously characterize the electronic structure of this compound. In the absence of extensive published research on this specific molecule, this document serves as a comprehensive protocol, adapting state-of-the-art computational techniques from studies of analogous naphthalene derivatives. A detailed workflow for Density Functional Theory (DFT) calculations is presented, along with templates for data analysis and visualization, to provide a robust framework for future research.
Introduction
The electronic structure of a molecule is fundamental to understanding its chemical behavior, reactivity, and potential biological activity. For naphthalene derivatives like this compound, a thorough grasp of properties such as molecular orbital energies, electron density distribution, and electrostatic potential is crucial for predicting its role in chemical reactions and its interactions with biological targets.[1]
Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful avenue to elucidate these properties.[2][3] Density Functional Theory (DFT) has emerged as a highly effective method, providing a balance between computational cost and accuracy for studying organic molecules.[2][4] This whitepaper details a comprehensive computational protocol for investigating the electronic structure of this compound using DFT.
Computational Methodology
The following section outlines a detailed protocol for the theoretical calculation of the electronic structure of this compound. This methodology is designed to be reproducible and provide a thorough analysis of the molecule's electronic properties.
Software and Hardware
All calculations can be performed using a high-performance computing cluster. The Gaussian suite of programs is a widely used software package for such calculations, although other software like ORCA or Schrödinger's Jaguar can also be employed.[4][5]
Molecular Geometry Optimization
The first step in any electronic structure calculation is to determine the molecule's most stable three-dimensional conformation.
-
Protocol:
-
The initial structure of this compound can be built using a molecular editor such as GaussView or Avogadro.
-
A geometry optimization is then performed to find the minimum energy structure on the potential energy surface.
-
A vibrational frequency analysis should be conducted following the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Recommended Level of Theory:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.[4] For systems where dispersion interactions are significant, dispersion-corrected functionals like B3LYP-D3 are recommended.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice, providing a good balance of accuracy and computational efficiency.[6] The inclusion of diffuse functions (++) is important for describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in describing bonding.
-
Electronic Structure Calculations
Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.
-
Protocol:
-
Using the optimized molecular geometry, a single-point energy calculation is performed at the same or a higher level of theory.
-
This calculation will provide key electronic properties, including molecular orbital energies (HOMO and LUMO), the molecular electrostatic potential, and Mulliken population analysis.
-
Data Presentation and Analysis
The quantitative results from the electronic structure calculations should be presented in a clear and organized manner to facilitate interpretation and comparison.
Molecular Geometry
The key bond lengths and bond angles of the optimized this compound structure should be tabulated.
| Bond | Bond Length (Å) | Angle | Angle (°) |
| C1-O | Calculated Value | O-C1-C2 | Calculated Value |
| C2-Br | Calculated Value | Br-C2-C1 | Calculated Value |
| C1-C2 | Calculated Value | C1-C10-C9 | Calculated Value |
| ... | ... | ... | ... |
| Caption: Optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |
Frontier Molecular Orbitals
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[7]
| Parameter | Energy (Hartree) | Energy (eV) |
| HOMO | Calculated Value | Calculated Value |
| LUMO | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value | Calculated Value |
| Caption: Calculated frontier molecular orbital energies and the HOMO-LUMO gap of this compound. |
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[2] The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
Mulliken Population Analysis
Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule, offering insights into the distribution of electrons among the constituent atoms.
| Atom | Mulliken Charge (e) |
| O | Calculated Value |
| Br | Calculated Value |
| C1 | Calculated Value |
| C2 | Calculated Value |
| ... | ... |
| Caption: Calculated Mulliken atomic charges for this compound. |
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of the computational methodology described in this whitepaper.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. researchgate.net [researchgate.net]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
Crystal Structure of 2-Bromonaphthalen-1-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-Bromonaphthalen-1-ol. While a definitive, publicly available crystal structure for this compound (C₁₀H₇BrO) has not been identified in the current literature, this document outlines the expected molecular geometry, potential intermolecular interactions, and the experimental methodology for its determination via single-crystal X-ray diffraction. The insights presented are extrapolated from the known crystal structure of the closely related compound, 2,4-Dibromonaphthalen-1-ol, and fundamental principles of crystallography and molecular interactions. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of halogenated naphthol derivatives in fields such as medicinal chemistry and materials science.
Introduction
This compound is a halogenated aromatic compound of significant interest in organic synthesis and as a building block for pharmaceutical and materials development.[1] The introduction of a bromine atom and a hydroxyl group to the naphthalene core imparts specific electronic and steric properties that influence its chemical reactivity and solid-state packing. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and controlling physicochemical properties such as solubility, melting point, and bioavailability, which are critical in drug development.
This whitepaper aims to provide a detailed projection of the crystal structure of this compound, offering insights into the forces that govern its molecular assembly. Furthermore, a standardized experimental protocol for its crystal structure determination is presented to guide future research.
Predicted Crystal Structure and Intermolecular Interactions
In the absence of a determined crystal structure for this compound, we can infer its crystallographic characteristics from its molecular structure and by analogy to similar compounds, such as 2,4-Dibromonaphthalen-1-ol.
The molecule is expected to be largely planar due to the aromatic naphthalene backbone. The primary intermolecular interactions anticipated to dictate the crystal packing are:
-
Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor. It is highly probable that strong O-H···O hydrogen bonds will be a dominant feature, potentially leading to the formation of chains or cyclic motifs of molecules.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen. This interaction, though generally weaker than hydrogen bonding, can play a significant role in directing the crystal packing. In the related structure of 2,4-Dibromonaphthalen-1-ol, an intramolecular O—H···Br hydrogen bond is observed.[2]
-
π–π Stacking: The aromatic naphthalene rings are expected to exhibit π–π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the overall stability of the crystal lattice. In 2,4-Dibromonaphthalen-1-ol, π–π interactions between the benzene rings of the naphthalene group help to consolidate the packing.[2]
-
Van der Waals Forces: These non-specific interactions will also contribute to the overall cohesive energy of the crystal.
Based on these interactions, a densely packed structure is anticipated, with molecules likely arranged in a herringbone or slipped-stack motif to maximize attractive forces.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure of this compound requires the growth of high-quality single crystals and subsequent analysis by X-ray diffraction. The following is a detailed, generalized methodology.
Crystallization
-
Solvent Selection: A systematic screening of solvents with varying polarities (e.g., hexane, ethanol, acetone, dichloromethane) is necessary. The ideal solvent will dissolve the compound at an elevated temperature and allow for slow crystallization upon cooling or solvent evaporation.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of this compound is prepared at room temperature and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.
-
Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Diffractometer Setup: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects, absorption), and merged to produce a unique set of reflection data.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data by least-squares methods. Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation: The final structural model is validated using software tools like PLATON and checked against crystallographic databases for consistency and quality.
Quantitative Data
As of the date of this publication, a crystallographic information file (CIF) for this compound is not publicly available. Therefore, a table of quantitative crystallographic data cannot be provided. Researchers who successfully determine the structure are encouraged to deposit their findings with the Cambridge Crystallographic Data Centre (CCDC) to make this valuable data accessible to the scientific community.
For illustrative purposes, the crystallographic data for the related compound, 2,4-Dibromonaphthalen-1-ol , is presented in the table below.[2]
| Parameter | 2,4-Dibromonaphthalen-1-ol |
| Chemical Formula | C₁₀H₆Br₂O |
| Formula Weight | 301.97 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.1225 (3) |
| b (Å) | 14.4441 (11) |
| c (Å) | 16.0490 (14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 955.65 (13) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| R-factor | 0.042 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for its prediction and elucidation. The anticipated interplay of hydrogen bonding, halogen bonding, and π–π stacking interactions will likely govern its solid-state architecture. The detailed experimental protocol for single-crystal X-ray diffraction serves as a practical guide for researchers aiming to solve this structure. The determination and public deposition of the crystal structure of this compound will be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, enabling a deeper understanding of its structure-property relationships.
References
In-Depth Technical Guide: Safety and Handling of 2-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Bromonaphthalen-1-ol, a key intermediate in pharmaceutical and organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] It is soluble in organic solvents such as ethanol and dichloromethane and is practically insoluble in water.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | [1][2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in ethanol, dichloromethane; practically insoluble in water | [1] |
| Storage | Room temperature, stored under nitrogen | [2][3] |
Hazard Identification and GHS Classification
This compound is considered an irritant.[1] While a specific GHS classification for this compound is not uniformly available across all sources, related compounds offer guidance on potential hazards. For instance, 1-Bromo-2-naphthol is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.
Note: The following table is based on data for related compounds and should be used as a precautionary guide. A substance-specific risk assessment should always be conducted.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][4] |
| Respiratory Protection | Use in a well-ventilated area.[1] If dusts are generated, a NIOSH-approved respirator is recommended. |
Engineering Controls
| Control | Specification |
| Ventilation | Work in a well-ventilated chemical fume hood.[1] |
| Eye Wash Station | An eyewash station and safety shower must be readily accessible.[5] |
Handling Procedures
-
Do not breathe dust.[5]
-
Wash hands thoroughly after handling.[4]
-
Keep container tightly closed when not in use.[4]
Experimental Protocols
General Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of chemical reagents like this compound.
Caption: A logical workflow for the safe handling of chemical reagents.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4][5]
Spill and Emergency Procedures
| Situation | Protocol |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[5] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention.[4] |
| Spill | Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5] |
Fire-Fighting Measures
| Measure | Detail |
| Suitable Extinguishing Media | Carbon dioxide, dry chemical powder, or appropriate foam. |
| Unsuitable Extinguishing Media | Do not use a heavy water stream. |
| Specific Hazards | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and hydrogen halides.[5][6] |
| Protective Equipment | Wear self-contained breathing apparatus and full protective gear.[5] |
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let product enter drains.
Reactivity and Stability
This compound is stable under normal conditions.[5] It is incompatible with strong oxidizing agents and strong bases.[5] The reactivity of the C-Br bond is influenced by its position on the naphthalene ring.[7]
This technical guide is intended for use by qualified individuals trained in chemical handling. The information provided is based on currently available data and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the product being used.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromonaphthalen-1-ol in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized 2-aryl-1-naphthols, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1][2] For this compound, this reaction facilitates the introduction of various aryl or heteroaryl substituents at the 2-position of the naphthalene core. The hydroxyl group at the 1-position can influence the reactivity of the molecule and may require consideration when choosing reaction conditions.
Core Reaction
The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is depicted below:

Figure 1. General reaction scheme.
Key Reaction Components and Optimization
Successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key components:
-
Palladium Catalyst: A suitable palladium source and ligand are crucial for catalytic activity. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-phosphine complexes.[3] The choice of phosphine ligand, such as SPhos or XPhos, is often critical for achieving high reaction efficiency, especially with less reactive coupling partners.[3]
-
Base: A base is required to activate the organoboron compound for the transmetalation step.[1] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used.[3][4] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water.[3] Common organic solvents include 1,4-dioxane, toluene, and DMF.[3][5] The presence of water is often necessary for the transmetalation step to proceed efficiently.
-
Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their corresponding esters can be used as coupling partners, allowing for the synthesis of a diverse range of 2-aryl-1-naphthols.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids, which can be adapted for this compound based on analogous reactions found in the literature.
| Entry | Aryl Halide (Starting Material) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound (hypothetical) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | >90 (expected) | [3] |
| 2 | This compound (hypothetical) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (6) | - | Cs₂CO₃ (3) | Toluene/H₂O | 60 | 18 | High (expected) | [4] |
| 3 | 7-Chloro-2-naphthol | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | High | [3] |
| 4 | 3-Bromo-2,1-borazaronaphthalene | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ (6) | - | Cs₂CO₃ (3) | Toluene/H₂O | 60 | 18 | 70 | [4] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).[3]
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.[3]
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) to the flask.[3] Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.[3]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C.[3] Stir the reaction mixture vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1-naphthol product.[3]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Experimental Workflow
The following diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationships of Reaction Components
The outcome of the Suzuki-Miyaura reaction is dependent on the interplay between its various components.
References
Application of 2-Bromonaphthalen-1-ol in the Synthesis of Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromonaphthalen-1-ol is a versatile building block in organic synthesis, offering a reactive site for carbon-carbon and carbon-heteroatom bond formation, making it a valuable precursor for the development of novel fluorescent probes. Its naphthalene core provides intrinsic fluorescence, which can be modulated by the introduction of specific functional groups. These functional groups can act as recognition sites for various analytes, leading to changes in the photophysical properties of the molecule upon binding. This document provides detailed application notes and protocols for the synthesis of fluorescent probes derived from this compound, with a primary focus on Schiff base chemosensors for metal ion detection.
The general strategy involves the conversion of this compound to the more reactive intermediate, 2-hydroxy-1-naphthaldehyde. This aldehyde can then be readily condensed with a variety of amines to generate Schiff base ligands, which often exhibit interesting photophysical properties and can act as selective chemosensors for metal ions.[1][2][3][4][5][6][7] The signaling mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Excited State Intramolecular Proton Transfer (ESIPT).[5][8]
Another potential synthetic route for the functionalization of this compound is the Suzuki-Miyaura cross-coupling reaction.[9][10][11][12] This powerful method allows for the formation of a carbon-carbon bond between the naphthalene core and various aryl or vinyl boronic acids, enabling the introduction of a wide range of substituents to tune the probe's fluorescent properties and selectivity.
Signaling Pathways
The fluorescent probes derived from this compound, particularly the Schiff base derivatives of 2-hydroxy-1-naphthaldehyde, often function as "turn-on" or "turn-off" sensors. The signaling mechanism is typically based on the modulation of non-radiative decay pathways upon analyte binding.
1. Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET)
In many Schiff base sensors, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the naphthalene fluorophore through a Photoinduced Electron Transfer (PET) process. Upon coordination with a metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[3][5]
Caption: Signaling pathway of a "turn-on" fluorescent probe based on CHEF and PET inhibition.
Quantitative Data Summary
The following table summarizes the photophysical and sensing properties of representative fluorescent probes synthesized from derivatives of 2-hydroxy-1-naphthaldehyde, a key intermediate accessible from this compound.
| Probe/Sensor (Derived from 2-hydroxy-1-naphthaldehyde) | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit | Reference |
| Acylhydrazone Derivative | Al³⁺ | 370 | 470 | Not Specified | [3] |
| Schiff Base with furan-2-carbohydrazide | Zn²⁺ | 430 | 510 | 12.8 nM | [5] |
| Schiff Base with 2-amine benzhydrazide | Various Metal Ions | Not Specified | Not Specified | Not Specified | [4] |
| Naphthalene Hydrazone Derivative | Al³⁺ | 343 | 434 and 538 | 8.73 x 10⁻⁸ mol/L | [13] |
| Schiff Base with N,N'-(2-aminophenyl)-2,6-dicarboxylimide pyridine | - | 350 | 588 | Not Applicable | [2] |
Experimental Protocols
1. Synthesis of 2-hydroxy-1-naphthaldehyde from this compound (Proposed)
This protocol describes a plausible two-step synthesis of 2-hydroxy-1-naphthaldehyde, a key intermediate for fluorescent probe synthesis, starting from this compound.
Step 1: Protection of the Hydroxyl Group (Williamson Ether Synthesis) [14][15]
-
Materials: this compound, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-bromo-1-methoxynaphthalene.
-
Step 2: Formylation (Vilsmeier-Haack Reaction)
-
Materials: 2-bromo-1-methoxynaphthalene, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask, cool a solution of anhydrous DMF at 0 °C.
-
Slowly add phosphorus oxychloride (1.5 equivalents) to the DMF with stirring.
-
After the addition is complete, add a solution of 2-bromo-1-methoxynaphthalene in DMF dropwise at 0 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-bromo-1-hydroxy-naphthaldehyde.
-
2. General Protocol for the Synthesis of Schiff Base Fluorescent Probes [1][2][4][6]
This protocol describes the condensation reaction between 2-hydroxy-1-naphthaldehyde and a primary amine to form a Schiff base.
-
Materials: 2-hydroxy-1-naphthaldehyde (or its bromo-derivative), primary amine (e.g., aniline, hydrazine derivative), ethanol or methanol, catalytic amount of acetic acid (optional).
-
Procedure:
-
Dissolve 2-hydroxy-1-naphthaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the formation of the Schiff base product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
- 1. scispace.com [scispace.com]
- 2. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 3. 2-Hydroxynaphthalene based acylhydrazone as a turn-on fluorescent chemosensor for Al3+ detection and its real sample applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 5. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Application Notes and Protocols for the Preparation of Chiral Ligands from 2-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands starting from 2-bromonaphthalen-1-ol. The methodologies outlined herein focus on the creation of valuable chiral scaffolds, such as substituted 1,1'-bi-2-naphthol (BINOL) derivatives, and their subsequent conversion into widely used chiral phosphine and diamine ligands.
Introduction
Chiral ligands are indispensable tools in asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the production of enantiomerically pure drugs. The privileged 1,1'-binaphthyl backbone, characterized by its axial chirality, provides a rigid and well-defined chiral environment for a multitude of asymmetric transformations. This compound serves as a versatile starting material for accessing this important class of ligands. The synthetic strategy involves an initial oxidative coupling to form the corresponding dibromo-BINOL derivative, which can then be further functionalized to generate a diverse range of chiral ligands.
Synthetic Strategy Overview
The preparation of chiral ligands from this compound follows a two-stage synthetic sequence. The initial step involves the oxidative dimerization of this compound to yield racemic 2,2'-dibromo-1,1'-bi-2-naphthol (dibromo-BINOL). Subsequent steps involve the resolution of the racemic dibromo-BINOL and its conversion into valuable chiral ligands, such as phosphine or diamine derivatives.
Caption: Overall synthetic workflow from this compound to chiral ligands.
Experimental Protocols
Protocol 1: Synthesis of Racemic 2,2'-Dibromo-1,1'-bi-2-naphthol
This protocol describes the oxidative coupling of this compound to form racemic 2,2'-dibromo-1,1'-bi-2-naphthol. Iron(III) chloride is a commonly used and effective oxidant for this transformation.[1][2]
Materials:
-
This compound
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane at 0 °C, add anhydrous iron(III) chloride (1.1 eq) portion-wise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield racemic 2,2'-dibromo-1,1'-bi-2-naphthol as a solid.
Quantitative Data Summary (Representative):
| Parameter | Value | Reference |
| Yield | 85-95% | [1] |
| Reaction Time | 12-24 h | [1] |
| Temperature | 0 °C to rt | [1] |
Protocol 2: Chiral Resolution of Racemic 2,2'-Dibromo-1,1'-bi-2-naphthol
The resolution of racemic BINOL derivatives is a critical step to obtain the enantiomerically pure starting material for chiral ligand synthesis. A common method involves the formation of diastereomeric inclusion complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride.[2]
Materials:
-
Racemic 2,2'-Dibromo-1,1'-bi-2-naphthol
-
N-benzylcinchonidinium chloride
-
Acetonitrile
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
Procedure:
-
Dissolve the racemic 2,2'-dibromo-1,1'-bi-2-naphthol and N-benzylcinchonidinium chloride in hot acetonitrile.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the diastereomeric inclusion complex of one enantiomer.
-
Isolate the crystalline solid by filtration. The other enantiomer remains in the filtrate.
-
To recover the enantiomerically enriched dibromo-BINOL, treat the crystalline complex with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The enantiomeric excess (ee) of the resolved product should be determined by chiral HPLC analysis.
Quantitative Data Summary (Representative):
| Parameter | Value | Reference |
| Recovery of each enantiomer | >85% | [3] |
| Enantiomeric Excess (ee) | >99% | [3] |
Protocol 3: Synthesis of a Chiral Phosphine Ligand (BINAP derivative)
This protocol outlines the conversion of enantiomerically pure 2,2'-dibromo-1,1'-bi-2-naphthol into a chiral bis(diphenylphosphino) ligand, analogous to BINAP. The synthesis proceeds via the formation of a ditriflate, followed by a nickel-catalyzed phosphinylation.[4]
Caption: Synthetic workflow for a chiral phosphine ligand from Dibromo-BINOL.
Materials:
-
Enantiomerically pure 2,2'-Dibromo-1,1'-bi-2-naphthol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Diphenylphosphine (Ph₂PH)
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure: Part A: Synthesis of the Ditriflate Derivative
-
To a solution of enantiomerically pure 2,2'-dibromo-1,1'-bi-2-naphthol (1.0 eq) in dry dichloromethane under an inert atmosphere, add pyridine (3.0 eq).
-
Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the ditriflate derivative.
Part B: Nickel-Catalyzed Phosphinylation
-
In a flame-dried flask under an inert atmosphere, dissolve NiCl₂(dppe) (0.1 eq) and diphenylphosphine (0.6 eq) in anhydrous DMF.
-
Heat the solution to 100 °C for 30 minutes.
-
In a separate flask, dissolve the ditriflate derivative (1.0 eq) and DABCO (2.5 eq) in anhydrous toluene.
-
Add the solution of the ditriflate and DABCO to the nickel catalyst mixture.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or ³¹P NMR.
-
After cooling to room temperature, quench the reaction with water and extract with toluene.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the chiral phosphine ligand.
Quantitative Data Summary (Representative):
| Step | Parameter | Value | Reference |
| Ditriflate Formation | Yield | 90-95% | [4] |
| Phosphinylation | Yield | 70-85% | [4] |
| Overall Yield | 63-81% | ||
| Enantiomeric Purity | ee | Maintained (>99%) |
Protocol 4: Synthesis of a Chiral Diamine Ligand
This protocol describes a potential route to a chiral diamine ligand from enantiomerically pure 2,2'-dibromo-1,1'-bi-2-naphthol, proceeding through a 2,2'-diamino-1,1'-binaphthyl (BINAM) derivative. This involves a Buchwald-Hartwig amination reaction.
Caption: Synthetic workflow for a chiral diamine ligand from Dibromo-BINOL.
Materials:
-
Enantiomerically pure 2,2'-Dibromo-1,1'-bi-2-naphthol
-
Protecting group reagent (e.g., methyl iodide, benzyl bromide)
-
Base for protection (e.g., K₂CO₃, NaH)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Amine source (e.g., benzophenone imine as an ammonia equivalent)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Deprotection reagent (e.g., BBr₃ for methyl ethers)
Procedure: Part A: Protection of Hydroxyl Groups
-
Protect the hydroxyl groups of the enantiomerically pure 2,2'-dibromo-1,1'-bi-2-naphthol (e.g., as methyl or benzyl ethers) using standard procedures to prevent interference in the subsequent amination step.
Part B: Buchwald-Hartwig Amination
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the protected dibromo-BINOL (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (4-10 mol%), and sodium tert-butoxide (2.5 eq).
-
Add the amine source (e.g., benzophenone imine, 2.2 eq) and anhydrous toluene.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part C: Deprotection
-
Deprotect the hydroxyl groups of the aminated product using appropriate conditions (e.g., BBr₃ for methyl ethers, hydrogenolysis for benzyl ethers) to yield the chiral diamine ligand.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data Summary (Representative):
| Step | Parameter | Value | Reference |
| Buchwald-Hartwig Amination | Yield | 70-90% | |
| Deprotection | Yield | >90% | |
| Overall Yield | 63-81% | ||
| Enantiomeric Purity | ee | Maintained (>99%) |
Data Summary
Table 1: Summary of Yields for Key Synthetic Steps
| Transformation | Starting Material | Product | Typical Yield (%) |
| Oxidative Coupling | This compound | Racemic 2,2'-Dibromo-1,1'-bi-2-naphthol | 85-95 |
| Ditriflate Formation | Enantiopure Dibromo-BINOL | Enantiopure Dibromo-BINOL Ditriflate | 90-95 |
| Phosphinylation | Enantiopure Dibromo-BINOL Ditriflate | Chiral Phosphine Ligand | 70-85 |
| Buchwald-Hartwig Amination | Protected Dibromo-BINOL | Protected Diamino-BINOL | 70-90 |
Table 2: Spectroscopic Data for Key Intermediates and Products (Representative)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Mass Spec (m/z) |
| 2,2'-Dibromo-1,1'-bi-2-naphthol | Aromatic protons (multiplets), OH (broad singlet) | Aromatic carbons | N/A | [M]+ calculated and found |
| Chiral Phosphine Ligand (BINAP derivative) | Aromatic protons (multiplets) | Aromatic carbons | Characteristic singlet | [M]+ calculated and found |
| Chiral Diamine Ligand (BINAM derivative) | Aromatic protons (multiplets), NH₂ (broad singlet) | Aromatic carbons | N/A | [M]+ calculated and found |
(Note: Specific spectroscopic data will vary depending on the exact structure of the ligands and intermediates. The table provides a general guide.)
Conclusion
The synthetic routes detailed in these application notes provide a robust framework for the preparation of a variety of valuable chiral ligands from the readily available starting material, this compound. The key intermediate, 2,2'-dibromo-1,1'-bi-2-naphthol, serves as a versatile platform for the introduction of phosphine, amine, and other functionalities, enabling access to a diverse library of ligands for asymmetric catalysis. The provided protocols, along with the summarized quantitative data, offer a practical guide for researchers in academic and industrial settings to synthesize these important molecules for applications in drug discovery and development.
References
Application Notes and Protocols: The Versatile Role of 2-Bromonaphthalen-1-ol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromonaphthalen-1-ol is a key aromatic building block in organic synthesis, offering two reactive sites for molecular elaboration: a phenolic hydroxyl group and an aryl bromide. This dual functionality makes it a valuable precursor for a diverse range of substituted naphthalene derivatives, which are core structures in numerous pharmaceutical agents. The strategic manipulation of the hydroxyl and bromo groups through reactions such as etherification, amination, and carbon-carbon bond-forming cross-coupling reactions allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on reaction classes that are fundamental to drug discovery and development.
Key Synthetic Transformations of this compound
The reactivity of this compound can be selectively directed to either the hydroxyl or the bromo position, enabling a stepwise construction of target molecules. The primary transformations include:
-
O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group can be readily deprotonated with a suitable base to form a nucleophilic alkoxide, which can then be alkylated with various alkyl halides. This reaction is fundamental for the synthesis of alkoxy-naphthalene derivatives.
-
Buchwald-Hartwig Amination: The aryl bromide moiety is an excellent substrate for palladium-catalyzed C-N bond formation with a wide range of primary and secondary amines. This reaction is a powerful tool for introducing nitrogen-containing functional groups.
-
Suzuki-Miyaura Coupling: The carbon-bromine bond can be efficiently converted to a carbon-carbon bond by palladium-catalyzed cross-coupling with boronic acids or their esters. This allows for the introduction of various aryl, heteroaryl, or alkyl groups.
These reactions provide access to a vast chemical space of naphthalene-based intermediates for the synthesis of bioactive molecules, including but not limited to kinase inhibitors and G protein-coupled receptor (GPCR) ligands.[1][2][3][4][5]
Data Presentation: Summary of Synthetic Reactions
The following tables summarize typical reaction conditions and reported yields for key synthetic transformations of this compound and analogous bromonaphthol derivatives.
Table 1: O-Alkylation of Bromonaphthols
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 1-Bromobutane | Sodium Hydroxide | Ethanol | Reflux | High | [6] |
| 2 | 1,10-Dibromodecane | Sodium Hydride | DMF | Not Specified | Good | [7] |
| 3 | Alkyl Halide | Potassium Carbonate | 2-Butanone | Reflux | Not Specified | [8] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Primary/Secondary Amine | Pd(0) or Pd(II) | Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene | 80-110 | Good to Excellent | [9][10] |
| 2 | N-Methylpiperazine | Pd(OAc)₂ | (R)-BINAP | NaOtBu | Toluene | 100 | High | [11] |
| 3 | Various Amines | XantPhos Pd G3 | XantPhos | DBU | MeCN/PhMe | 140 | Good | [12] |
Table 3: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Arylboronic Acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 100 | Good | General Protocol |
| 2 | Phenylboronic Acid | Pd(OAc)₂ | None | K₂CO₃ | Water | Room Temp. | High | General Protocol |
| 3 | Potassium Alkenyltrifluoroborate | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/Water | 60 | up to 90 | [9] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis) of this compound
This protocol describes a general method for the synthesis of 2-bromo-1-alkoxynaphthalenes.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, 1-Bromobutane)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated to a specified temperature (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of deionized water.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-bromo-1-alkoxynaphthalene.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromo-1-(protected)oxynaphthalene Intermediate
This protocol outlines a general method for the C-N cross-coupling of a protected 2-bromonaphthyl derivative. The hydroxyl group is typically protected (e.g., as a methyl ether or silyl ether) to prevent interference with the basic reaction conditions.
Materials:
-
Protected 2-Bromo-1-oxynaphthalene derivative (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XantPhos) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add the protected 2-bromonaphthyl derivative, palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk tube or round-bottom flask.
-
Add the anhydrous solvent and the amine.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
The filtrate is washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the desired N-substituted aminonaphthalene derivative.
Mandatory Visualizations
Synthetic Pathways from this compound
Caption: Key synthetic routes from this compound.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Logical Relationship of Key Cross-Coupling Reactions
Caption: Catalytic cycles of key cross-coupling reactions.
References
- 1. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Ligands Illuminate GPCR Molecular Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. community.wvu.edu [community.wvu.edu]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key metal-catalyzed cross-coupling reactions utilizing 2-Bromonaphthalen-1-ol as a key building block. The naphthalene scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core through modern synthetic methods opens avenues for the discovery of novel therapeutic agents.[1] The following sections detail protocols for Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Ullmann reactions, providing researchers with the necessary information to synthesize a variety of naphthalen-1-ol derivatives.
Overview of Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions allow for the introduction of diverse substituents at the 2-position, leading to a wide range of derivatives with potential applications in drug discovery and materials science.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a carbon-carbon triple bond.[2] This reaction is valuable for the synthesis of 2-alkynyl-naphthalen-1-ol derivatives, which are of interest in medicinal chemistry.
Quantitative Data
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 98 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.025 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF and triethylamine to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-(phenylethynyl)naphthalen-1-ol.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[3][4] This reaction is widely used to form carbon-carbon single bonds and is particularly useful for synthesizing 2-aryl-naphthalen-1-ol derivatives.
Quantitative Data
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Sphos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (degassed, 4:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, and potassium phosphate.
-
Add the palladium catalyst and ligand to the vessel.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add ethyl acetate for extraction.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography to yield 2-phenylnaphthalen-1-ol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[5][6][7] This reaction is a powerful method for the synthesis of 2-amino-naphthalen-1-ol derivatives.
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 78 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and BINAP.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, aniline, and sodium tert-butoxide.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford 2-(phenylamino)naphthalen-1-ol.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] A protocol for the closely related 2-bromonaphthalene provides a strong basis for its application to this compound.
Quantitative Data (for 2-bromonaphthalene)
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 24 | 95 |
| 2 | Styrene | Pd(PPh₃)₄ (2) | K₂CO₃ | DMA | 120 | 16 | 88 |
Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate (Adapted)
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, dissolve this compound and Pd(OAc)₂ in anhydrous DMF.
-
Add triethylamine and ethyl acrylate to the solution.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen or carbon-nitrogen bonds, typically between an aryl halide and an alcohol, phenol, or amine.[9][10] It is a classical method for the synthesis of diaryl ethers.
Quantitative Data
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 75 |
| 2 | 4-Methoxyphenol | Cu₂O (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | NMP | 150 | 36 | 82 |
Experimental Protocol: Ullmann Condensation of this compound with Phenol
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.5 equiv)
-
Copper(I) iodide [CuI] (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a reaction flask, add this compound, phenol, CuI, L-proline, and potassium carbonate.
-
Add anhydrous DMSO and heat the mixture to 120 °C under an inert atmosphere.
-
Stir the reaction for 24 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1M NaOH solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain 2-phenoxynaphthalen-1-ol.
Applications in Drug Development and Signaling Pathways
Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The functionalized naphthalen-1-ol derivatives synthesized through the above-mentioned metal-catalyzed reactions can be screened for their potential as therapeutic agents. For instance, many kinase inhibitors and other targeted therapies feature substituted aromatic cores.
Potential Signaling Pathway Involvement
Derivatives of this compound could potentially modulate various signaling pathways implicated in disease. For example, aryl-substituted naphthalenes may interact with the active sites of kinases, while amino- and alkoxy-substituted derivatives could target G-protein coupled receptors (GPCRs) or ion channels. The diagram below illustrates a generalized experimental workflow for screening these compounds and identifying their molecular targets and affected signaling pathways.
Caption: A general workflow for drug discovery using derivatives of this compound.
The following diagram illustrates a hypothetical signaling cascade that could be modulated by a synthesized naphthalen-1-ol derivative, leading to an anti-cancer effect. For example, a 2-aryl-naphthalen-1-ol derivative could act as a kinase inhibitor, blocking a key signaling pathway involved in cell proliferation and survival.
Caption: A potential mechanism of action for a naphthalen-1-ol derivative as a kinase inhibitor.
References
- 1. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Protocol for O-alkylation of 2-Bromonaphthalen-1-ol
Application Note
This document provides a detailed protocol for the O-alkylation of 2-bromonaphthalen-1-ol, a key transformation in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This reaction proceeds via an SN2 mechanism, involving the deprotonation of the hydroxyl group of this compound to form a nucleophilic naphthoxide ion, which then attacks an alkyl halide to form the desired ether.[2][3]
The choice of base, solvent, and alkylating agent, as well as the reaction temperature, are critical parameters that can significantly influence the reaction's efficiency and yield.[4] Polar aprotic solvents such as DMF or DMSO are generally preferred for O-alkylation as they effectively solvate the cation of the base while leaving the naphthoxide anion highly reactive.[4] In contrast, protic solvents can lead to the formation of C-alkylated byproducts.[4] A variety of bases can be employed, with common choices including sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The selection of the base often depends on the reactivity of the alkylating agent and the desired reaction conditions.
This protocol offers a general procedure that can be adapted for the synthesis of a range of 1-alkoxy-2-bromonaphthalene derivatives, which are valuable building blocks in organic synthesis.
Experimental Workflow
The overall experimental workflow for the O-alkylation of this compound is depicted below.
Caption: Experimental workflow for the O-alkylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), sodium hydroxide (NaOH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetone, acetonitrile (ACN))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or acetone) to dissolve the starting material. Add the base (1.1-2.0 eq).
-
Formation of the Naphthoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the naphthoxide salt.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (see table below) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.[2]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If using a solid base, filter the mixture to remove the inorganic salts.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure O-alkylated product.
-
-
Characterization: Characterize the final product by appropriate analytical methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation: Reaction Conditions for O-Alkylation
The following table summarizes typical reaction conditions for the O-alkylation of naphthol derivatives, which can be adapted for this compound.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl iodide | K₂CO₃ | Acetone | Reflux | 4-6 | >90 | Adapted from general Williamson ether synthesis principles |
| 2 | Ethyl bromide | NaH | DMF | Room Temp - 50 | 2-4 | High | [5] |
| 3 | Benzyl bromide | K₂CO₃ | ACN | Reflux | 3-5 | High | [6] |
| 4 | 1-Bromobutane | NaOH | Ethanol | Reflux | 1 | ~80-90 | [7] |
| 5 | Propargyl bromide | NaH | THF | 0 - Room Temp | 2 | 57-74 | [5] |
Note: The yields are based on reactions with similar naphthol substrates and may vary for this compound. Optimization of reaction conditions may be necessary to achieve the best results.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and lachrymatory; handle them with care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle it under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]
- 7. community.wvu.edu [community.wvu.edu]
Troubleshooting & Optimization
Common side products in the synthesis of 2-Bromonaphthalen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromonaphthalen-1-ol. The focus is on identifying and mitigating the formation of common side products.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of this compound and Presence of Multiple Products
Possible Cause: Non-selective bromination of the 1-naphthol starting material is a common issue. The hydroxyl group of 1-naphthol is a strong activating group and directs electrophilic substitution to the ortho (position 2) and para (position 4) positions. This often results in a mixture of isomers. Furthermore, over-bromination can lead to di-substituted products.
Solutions:
-
Control of Reaction Temperature: Lowering the reaction temperature can enhance the regioselectivity of the bromination. Running the reaction at 0°C or even lower can favor the formation of the ortho product, this compound, over the thermodynamically more stable para product, 4-Bromonaphthalen-1-ol.
-
Slow Addition of Brominating Agent: Adding the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the solution of 1-naphthol with vigorous stirring helps to maintain a low local concentration of the electrophile, which can reduce the formation of di-brominated side products.
-
Choice of Solvent: The polarity of the solvent can influence the product ratio. Experimenting with different solvents, such as acetic acid, chloroform, or carbon tetrachloride, may help to optimize the yield of the desired product.
-
Use of a Bulky Brominating Agent: While elemental bromine is commonly used, employing a bulkier brominating agent might sterically hinder the attack at the more accessible para position, potentially increasing the proportion of the ortho product.
Issue 2: Difficulty in Separating the Desired Product from Side Products
Possible Cause: The similar polarities of the isomeric monobrominated products (2-bromo- and 4-bromo-1-naphthol) can make their separation by standard column chromatography challenging. The di-brominated product, being less polar, is typically easier to separate.
Solutions:
-
Fractional Recrystallization: This technique can be effective for separating isomers with different solubilities in a particular solvent system. Experiment with various solvents or solvent mixtures to find conditions where one isomer crystallizes out while the other remains in solution.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a high-resolution method to separate the isomers.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, HPLC with a suitable column (e.g., a reversed-phase C18 column) and an optimized mobile phase can provide excellent separation of the isomeric products.
-
Column Chromatography Optimization: If using column chromatography, a very careful selection of the eluent system is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) might be necessary to achieve separation. Using a high-quality silica gel with a small particle size can also improve resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound from 1-naphthol?
A1: The most common side products are the isomeric 4-Bromo-1-naphthol and the di-substituted product 2,4-Dibromo-1-naphthol . The formation of these products is a direct consequence of the electrophilic aromatic substitution mechanism on the activated naphthalene ring.
Q2: How can I identify the main product and the common side products using 1H NMR spectroscopy?
A2: The 1H NMR spectra of the products will show distinct patterns in the aromatic region. The key to distinguishing them is the coupling patterns and chemical shifts of the protons on the substituted ring.
-
This compound: You would expect to see a set of coupled aromatic protons. The proton at position 3 will likely be a doublet, coupled to the proton at position 4.
-
4-Bromo-1-naphthol: The proton at position 3 will be a doublet, coupled to the proton at position 2. The symmetry of the molecule will be different from the 2-bromo isomer, leading to a different overall spectral pattern.
-
2,4-Dibromo-1-naphthol: The proton at position 3 will appear as a singlet, as it has no adjacent protons to couple with. This is a very clear diagnostic peak.
Refer to the table below for typical chemical shift ranges.
Q3: Is it possible to completely avoid the formation of the 4-bromo isomer?
A3: Completely avoiding the formation of 4-Bromo-1-naphthol is very difficult due to the inherent reactivity of the para position. However, its formation can be minimized by carefully controlling the reaction conditions as described in the troubleshooting guide, particularly by using low temperatures.
Data Presentation
The following table summarizes the typical product distribution in the bromination of 1-naphthol. Please note that these are representative values, and the actual yields can vary significantly depending on the specific experimental conditions.
| Product | Structure | Typical Yield Range (%) |
| This compound | 40 - 60 | |
| 4-Bromo-1-naphthol | 20 - 40 | |
| 2,4-Dibromo-1-naphthol | 5 - 15 | |
| Unreacted 1-Naphthol | < 5 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Bromination of 1-Naphthol
This protocol is a general guideline and may require optimization.
Materials:
-
1-Naphthol
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., dichloromethane, hexane, ethyl acetate)
Procedure:
-
Dissolve 1-naphthol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0°C.
-
Prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred 1-naphthol solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, let the reaction mixture stir at 0°C for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the products.
Mandatory Visualizations
Caption: Reaction pathways in the bromination of 1-naphthol.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of 2-Bromonaphthalen-1-ol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromonaphthalen-1-ol by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid organic compounds. The principle is based on the difference in solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. Ideally, the compound has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities are either highly soluble or insoluble in the solvent at all temperatures. By dissolving the impure this compound in a hot solvent and then allowing it to cool, the pure compound will crystallize out of the solution, leaving the impurities behind in the solvent.
Q2: What are the ideal properties of a solvent for the recrystallization of this compound?
An ideal solvent for this purpose should:
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Not react chemically with this compound.
-
Dissolve a large amount of this compound at its boiling point.
-
Dissolve only a small amount of this compound at low temperatures (e.g., room temperature or in an ice bath).
-
Either dissolve impurities very well at all temperatures or not at all.
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Have a boiling point below the melting point of this compound to prevent "oiling out".
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Be volatile enough to be easily removed from the purified crystals.
Q3: Which solvents are commonly used for the recrystallization of this compound?
This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane and practically insoluble in water[1]. Based on the purification of similar brominated naphthalene compounds, common solvent systems include:
-
Single solvents: Ethanol, Methanol, Toluene.
-
Mixed solvent systems: Ethanol-water, Methanol-water, Acetic acid-water.
A mixed solvent system is often effective. The compound is dissolved in a "good" solvent in which it is highly soluble (like ethanol), and then a "poor" solvent in which it is less soluble (like water) is added to induce crystallization.
Q4: What are the potential impurities in crude this compound?
Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities in the synthesis of brominated naphthols can include:
-
Unreacted 1-naphthol.
-
Dibrominated or other polybrominated naphthalenes.
-
Isomeric bromonaphthols.
-
Colored byproducts from oxidation.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not supersaturated. | 1. Boil off some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again. |
| 2. The solution is supersaturated but requires nucleation. | 2. a) Scratch the inside of the flask with a glass rod at the surface of the solution. b) Add a "seed crystal" of pure this compound. c) Cool the solution in an ice bath to further decrease solubility. | |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves. | 1. Select a solvent with a lower boiling point. |
| 2. The solution is too concentrated or cooled too quickly. | 2. a) Reheat the solution to dissolve the oil. b) Add a small amount of additional hot solvent. c) Allow the solution to cool more slowly. Placing the flask in an insulated container can help. | |
| 3. High concentration of impurities. Impurities can lower the melting point of the mixture. | 3. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel. | |
| Low yield of purified crystals. | 1. Too much solvent was used. A significant amount of the product remains dissolved in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude material. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate. |
| 2. Premature crystallization during hot filtration. The compound crystallizes in the funnel. | 2. a) Use a pre-heated funnel and filter flask. b) Add a slight excess of hot solvent before filtration and then evaporate the excess solvent before cooling. c) Perform the filtration as quickly as possible. | |
| 3. Washing crystals with a solvent that is not ice-cold. | 3. Always use a minimal amount of ice-cold solvent to wash the crystals to minimize dissolution of the product. | |
| Crystals are colored or appear impure. | 1. Colored impurities are present in the crude material. | 1. a) Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes, then filter hot to remove the charcoal and adsorbed impurities. Do not add charcoal to a boiling solution as it can cause bumping. b) Ensure slow crystal growth, as rapid crystallization can trap impurities. |
| 2. The compound degraded during heating. | 2. Avoid prolonged heating of the solution. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid dissolves completely. Add the hot ethanol in small portions to avoid using an excess.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Gently reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask with hot solvent to prevent premature crystallization.
-
Filter the hot solution into a clean Erlenmeyer flask.
-
-
Crystallization:
-
Reheat the clear filtrate to boiling.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
-
Analysis:
-
Determine the melting point of the purified crystals. Pure this compound has a reported melting point in the range of 44-46 °C[1]. A sharp melting point close to the literature value is an indication of high purity.
-
Data Presentation
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |
| Ethanol | Moderately Soluble | Very Soluble | 78 |
| Methanol | Moderately Soluble | Very Soluble | 65 |
| Toluene | Sparingly Soluble | Soluble | 111 |
| Hexane | Sparingly Soluble | Moderately Soluble | 69 |
| Water | Insoluble | Insoluble | 100 |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 2-Bromonaphthalen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromonaphthalen-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary method for synthesizing this compound is through the electrophilic bromination of 1-Naphthol. This typically involves reacting 1-Naphthol with a brominating agent. Key to a successful synthesis is controlling the regioselectivity to favor substitution at the C2 position over the more electronically favored C4 position. Alternative, though less common, multi-step synthetic routes may also be employed.
Q2: What are the main challenges in the synthesis of this compound that can lead to low yields?
A2: The primary challenges impacting the yield of this compound are:
-
Lack of Regioselectivity: The major byproduct is often the isomeric 4-Bromo-1-naphthol, which can be difficult to separate from the desired product.
-
Over-bromination: The formation of di- and poly-brominated naphthalenols can significantly reduce the yield of the mono-brominated target compound.
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Substrate Decomposition: Harsh reaction conditions can lead to the degradation of the starting material and product.
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Difficult Purification: The similar physical properties of the 2-bromo and 4-bromo isomers can make purification challenging, leading to product loss.
Q3: How does the choice of brominating agent affect the reaction?
A3: The choice of brominating agent is critical. While elemental bromine (Br₂) is a common choice, it can be harsh and lead to over-bromination. N-Bromosuccinimide (NBS) is often a milder and more selective alternative, which can be particularly useful for improving the regioselectivity of the reaction.[1] The use of bromide salts, such as potassium bromide, in conjunction with an oxidizing agent like hydrogen peroxide, presents another milder alternative to elemental bromine.
Q4: What is the role of a catalyst in this synthesis?
A4: While not always required, a catalyst can influence the rate and regioselectivity of the bromination. Lewis acids are sometimes used to activate the brominating agent. However, for a highly activated substrate like 1-Naphthol, a catalyst may not be necessary and could potentially lead to more side products. The use of solid catalysts like zeolites has been explored for the bromination of naphthalene and may offer a pathway to improved regioselectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of 1-Naphthol | Insufficient brominating agent. | Increase the molar equivalent of the brominating agent incrementally (e.g., from 1.0 to 1.1 equivalents). |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC to avoid byproduct formation. | |
| Inadequate reaction time. | Extend the reaction time, monitoring the consumption of the starting material by TLC. | |
| Formation of significant amounts of 4-Bromo-1-naphthol | High reaction temperature. | Perform the reaction at a lower temperature. For some electrophilic aromatic brominations, temperatures as low as -30°C to 0°C have been shown to improve regioselectivity.[2] |
| Inappropriate solvent. | The polarity of the solvent can influence the ortho/para product ratio.[3][4][5] Experiment with a range of solvents, from non-polar (e.g., carbon tetrachloride, hexane) to polar aprotic (e.g., acetonitrile, dichloromethane). | |
| Use of a strong Lewis acid catalyst. | Avoid or reduce the amount of Lewis acid catalyst, as it may favor the thermodynamically more stable 4-bromo isomer. | |
| Presence of di- and poly-brominated byproducts | Excess brominating agent. | Use no more than one equivalent of the brominating agent. Consider adding the brominating agent dropwise to the reaction mixture to maintain a low concentration. |
| High reaction temperature. | Lowering the reaction temperature can help to minimize over-bromination. | |
| Product decomposition (dark-colored reaction mixture) | Harsh reaction conditions (e.g., strong acid, high temperature). | Employ milder reaction conditions. Consider using NBS instead of Br₂. If an acid is necessary, use a weaker acid or a smaller quantity. |
| Difficulty in separating 2-Bromo-1-naphthol from 4-Bromo-1-naphthol | Similar polarity of the isomers. | Utilize column chromatography with a high-performance silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexane).[6] |
| Co-crystallization. | If purification by crystallization is attempted, multiple recrystallizations may be necessary. Seeding the solution with a pure crystal of this compound might aid in selective crystallization. |
Experimental Protocols
Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of this compound by utilizing a milder brominating agent and controlled temperature.
Materials:
-
1-Naphthol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Naphthol (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled 1-Naphthol solution over a period of 30 minutes.
-
Maintain the reaction temperature at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and add dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2-bromo and 4-bromo isomers.
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions for Naphthol Bromination
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Yield of Monobrominated Product (%) | Reference |
| KBr/H₂O₂ | 2-Naphthol | Acetic Acid | 20 | 82 (for 1-bromo-2-naphthol) | [7] |
| NaBr/Oxone | 2-Naphthol | - (neat) | Room Temp | Not specified | [8] |
| Br₂ | Naphthalene | Dichloromethane | -30 | 90 (for 1,4-dibromonaphthalene from 1-bromonaphthalene) | [9] |
| NBS | Catechol | Acetonitrile | -30 to RT | 100 (for 4-bromocatechol) | [1] |
| PIDA/AlBr₃ | 4-bromo-1-naphthol | Not specified | Not specified | 86 (for dibromonaphthol) | A 2018 study on electrophilic bromination |
Note: The yields reported are for the specific isomers indicated in the references and may not be directly transferable to the synthesis of this compound but provide valuable comparative data.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Bromonaphthalen-1-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 2-Bromonaphthalen-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly when dealing with isomeric impurities such as 1-Bromo-2-naphthol and other positional isomers.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Purity After Recrystallization | The isomeric impurities have very similar solubility profiles to the desired product. | - Optimize Solvent System: Experiment with different solvent mixtures to maximize the solubility difference between the isomers. A good starting point is a solvent in which the product is sparingly soluble at room temperature but readily soluble when hot.[1] - Fractional Crystallization: Perform a multi-step recrystallization. The initial crystals formed upon cooling will likely be enriched in the less soluble isomer. The mother liquor can then be concentrated and cooled further to isolate subsequent fractions.[2] - Consider an Alternative Purification Method: If recrystallization proves ineffective, column chromatography or preparative HPLC may be necessary for isomers with very similar properties.[1] |
| Co-elution of Isomers in Column Chromatography | The chosen eluent system does not provide sufficient selectivity to resolve the isomers. | - Adjust Eluent Polarity: Systematically vary the polarity of the eluent. A common approach is to start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3] - Change Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina, or a reverse-phase material.[4] - Optimize Column Parameters: Use a longer column, a smaller particle size for the stationary phase, and a slower flow rate to improve resolution. |
| Difficulty Distinguishing Isomers by TLC | The isomers have very similar Rf values in the chosen TLC solvent system. | - Use a Less Polar Solvent System: A less polar mobile phase will generally result in lower Rf values and can enhance the separation between closely related spots. - Multiple Developments: Develop the TLC plate multiple times in the same solvent system, allowing the plate to dry between developments. This can increase the separation distance between spots. - Try a Different Stationary Phase: Use a TLC plate with a different adsorbent (e.g., alumina instead of silica gel). |
| Product Degradation During Purification | This compound may be sensitive to heat or prolonged exposure to certain solvents or adsorbents. | - Use Milder Conditions: If using column chromatography, avoid highly acidic or basic stationary phases and solvents.[4] For distillation, use vacuum distillation to lower the boiling point and prevent thermal decomposition.[5] - Protect from Light and Air: Naphthol derivatives can be sensitive to oxidation.[5] Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the compound from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of this compound?
A1: While the specific impurity profile depends on the synthetic route, the most probable isomeric impurities are other bromonaphthol isomers. During the bromination of 1-naphthol, the bromine can add to different positions on the naphthalene ring. Therefore, you may encounter isomers such as 4-Bromo-1-naphthol and dibrominated species. If the starting material was 2-naphthol, the main impurity could be 1-Bromo-2-naphthol.[6][7]
Q2: Which analytical techniques are best for assessing the isomeric purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for quantifying isomeric purity.[8][9] For HPLC, a reverse-phase column (like a C18) with a mobile phase of acetonitrile and water is a good starting point.[10][11] For GC, a capillary column with a non-polar stationary phase can be used to separate isomers based on small differences in their boiling points and interactions with the stationary phase.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify isomers if there are unique proton signals for each isomer.
Q3: Can I use distillation to separate isomeric bromonaphthols?
A3: Separation of positional isomers by distillation is often difficult due to their very similar boiling points.[2] While vacuum distillation is recommended to prevent thermal decomposition of the product, it is unlikely to provide efficient separation of isomers.[5] Fractional distillation with a high-efficiency column might offer some enrichment, but it is generally not the preferred method for achieving high isomeric purity.
Q4: What is a good starting point for developing a recrystallization protocol for this compound?
A4: A mixed solvent recrystallization is often a practical approach.[12] Start by dissolving the crude this compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, e.g., ethanol or ethyl acetate). Then, slowly add a hot "bad" solvent (one in which it is poorly soluble, e.g., water or hexane) until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote the formation of pure crystals.[12]
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethanol, ethyl acetate)
-
"Bad" solvent (e.g., water, hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating isomers with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity of the eluent over time (gradient elution) or using a single solvent mixture (isocratic elution).[3]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A decision workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US3076035A - Separation of naphthol isomers - Google Patents [patents.google.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 7. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 1-Bromo-2-naphthol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. rsc.org [rsc.org]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Suzuki Coupling with Bromonaphthalenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Suzuki coupling reactions with bromonaphthalenes.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a bromonaphthalene resulting in low or no yield?
Answer: Low or no yield in Suzuki coupling with bromonaphthalenes can be attributed to several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to its deactivation.[1][2]
-
Solution: Ensure all solvents and reagents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction. If using a Pd(II) precatalyst, confirm that the reaction conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.[1]
-
-
Poor Substrate Solubility: Bromonaphthalenes can have limited solubility in certain solvents, which can impede the reaction.[1]
-
Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the carbon-bromine bond is a crucial and often rate-determining step.[1] While bromonaphthalenes are generally reactive, this step can be slow under suboptimal conditions.[1]
-
Inappropriate Base or Solvent: The selection of the base and solvent is critical for the success of the reaction. The base is responsible for activating the boronic acid for the transmetalation step.[1]
Question 2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species.[1] Here are strategies to mitigate it:
-
Rigorous Degassing: This is a critical step to remove dissolved oxygen from the reaction mixture and solvents.[1]
-
Use of a Reducing Agent: Adding a mild reducing agent can help maintain the palladium in its active Pd(0) state, thus minimizing the concentration of Pd(II) species that can facilitate homocoupling.[1]
-
Control of Reaction Parameters:
Question 3: Dehalogenation of my bromonaphthalene is a major side product. What is the cause and how can I prevent it?
Answer: Dehalogenation is the replacement of the bromine atom on the naphthalene ring with a hydrogen atom. This side reaction can occur after oxidative addition if the palladium-aryl intermediate reacts with a hydride source.[1][3]
-
Potential Hydride Sources: Amine bases and alcohol solvents can act as sources of hydride.[1][3]
-
Troubleshooting Strategies:
-
Avoid Problematic Reagents: If dehalogenation is a significant issue, avoid using amine bases or alcoholic solvents.[1]
-
Optimize Reaction Conditions: A slow transmetalation step can provide more time for the intermediate palladium-aryl complex to undergo side reactions like dehalogenation. Using a stronger base or a more efficient ligand can accelerate transmetalation and minimize this side reaction.[1]
-
Question 4: What causes the protodeborylation of my boronic acid and how can I address this?
Answer: Protodeborylation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired product.
-
Causes: Strong bases and high temperatures can accelerate protodeborylation. Water can also act as a proton source.[4]
-
Solutions:
-
Use Milder Bases: If possible, use milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4]
-
Anhydrous Conditions: While many Suzuki protocols use water to dissolve the base, running the reaction under anhydrous conditions can sometimes mitigate protodeborylation.[4]
-
Stable Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can be more resistant to protodeborylation.[5][6]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromonaphthalenes
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Ligand | SPhos | None | None |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF |
| Temperature (°C) | 100 | 90 | 110 |
| Typical Yield (%) | >90 | 80-90 | >85 |
Note: This data is representative and optimal conditions may vary depending on the specific substrates used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 1-Bromonaphthalene with Phenylboronic Acid
-
Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromonaphthalene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[7]
-
Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 0.01 equiv) and the appropriate ligand (e.g., XPhos, 0.02 mmol, 0.02 equiv).[7]
-
Solvent Addition & Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times. Add degassed solvent (e.g., 5 mL of dioxane and 0.5 mL of water) via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[4][7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for the Bromination of 1-Naphthol
Welcome to the technical support center for the optimization of reaction conditions for the bromination of 1-naphthol. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this electrophilic aromatic substitution reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 1-naphthol, offering potential causes and solutions to improve reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Brominating Agent: The brominating agent (e.g., NBS) may have degraded. 2. Insufficient Activation: The reaction conditions may not be sufficiently activating for the chosen brominating agent. 3. Poor Solubility: 1-Naphthol or the brominating agent may not be fully dissolved in the chosen solvent. 4. Reaction Not Gone to Completion: Reaction time may be too short or the temperature too low. | 1. Use a fresh batch of the brominating agent. 2. If using a milder agent like NBS, consider adding a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) to increase the electrophilicity of the bromine.[1] 3. Choose a solvent in which both reactants are readily soluble. Gentle heating may be required to dissolve the starting materials. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Formation of Multiple Products (Polysubstitution) | 1. Highly Activating Nature of the Hydroxyl Group: The -OH group strongly activates the naphthalene ring, making it susceptible to multiple brominations. 2. Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to di- and polybrominated products. 3. Highly Polar Solvent: Polar solvents can enhance the reactivity of the brominating agent. | 1. Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine (Br₂).[1] 2. Carefully control the stoichiometry, using a 1:1 molar ratio of 1-naphthol to the brominating agent. 3. Employ less polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to temper the reactivity. |
| Incorrect Regioisomer or Mixture of Isomers | 1. Reaction Conditions Favoring a Different Isomer: The choice of solvent and temperature can influence the regioselectivity of the bromination. 2. Steric Hindrance: While the 4-position is electronically favored, steric hindrance can lead to substitution at the 2-position. | 1. For selective ortho-bromination (2-bromo-1-naphthol), a reported method is the use of NBS with a catalytic amount of p-toluenesulfonic acid in methanol.[1] 2. To favor the para-isomer (4-bromo-1-naphthol), non-polar solvents and potentially bulkier brominating agents can be employed to disfavor the sterically more hindered ortho-position. |
| Difficult Product Purification | 1. Similar Polarity of Isomers: The 2-bromo and 4-bromo isomers of 1-naphthol may have very similar polarities, making them difficult to separate by column chromatography. 2. Presence of Unreacted Starting Material: Incomplete reactions will result in a mixture of product and starting material. 3. Formation of Colored Impurities: Oxidation of 1-naphthol can lead to colored byproducts. | 1. Fractional crystallization can be an effective method for separating isomers. Experiment with different solvent systems. 2. Ensure the reaction goes to completion by monitoring with TLC. 3. If the product is discolored, consider recrystallization from a suitable solvent, potentially with the addition of activated charcoal. Distillation of the starting 1-naphthol may be necessary if it is impure. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the monobromination of 1-naphthol?
A1: The hydroxyl group of 1-naphthol is an ortho-, para-directing activator. Therefore, electrophilic substitution is expected to occur primarily at the 2-position (ortho) and the 4-position (para). The 4-position is generally more susceptible to electrophilic attack.[2][3] However, the product distribution can be influenced by the reaction conditions.
Q2: How can I selectively synthesize 2-bromo-1-naphthol?
A2: Selective ortho-bromination of 1-naphthol can be achieved using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol at room temperature. This method has been reported to yield the desired 2-bromo-1-naphthol with high selectivity.[1]
Q3: What conditions favor the formation of 4-bromo-1-naphthol?
A3: While specific high-yielding protocols for the selective synthesis of 4-bromo-1-naphthol are less commonly detailed, general principles of electrophilic aromatic substitution suggest that using a non-polar solvent and potentially a bulkier brominating agent could favor substitution at the less sterically hindered 4-position.
Q4: My reaction mixture has turned dark brown/black. What should I do?
A4: Dark coloration often indicates the formation of oxidation byproducts. This can be more prevalent with highly reactive brominating agents like elemental bromine. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and at controlled, often lower, temperatures to minimize oxidation.
Q5: How can I effectively remove the succinimide byproduct when using NBS?
A5: Succinimide is soluble in water. After the reaction is complete, quenching the reaction mixture with water and performing an aqueous work-up will typically remove the succinimide into the aqueous layer.
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from various studies on the bromination of naphthol derivatives. While data specifically for 1-naphthol is limited, the conditions and outcomes for related compounds provide valuable insights for optimization.
Table 1: Bromination of 2-Naphthol with a Bromide Salt and an Oxidant
| Molar Ratio (2-Naphthol:KBr:H₂O₂) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 1-bromo-2-naphthol (%) |
| 1:1:1 | Acetic Acid | 20 | 10 | 90 |
| 1:2:3 | Acetic Acid | 25 | 6 | 76 |
| 1:1:5 | Acetic Acid | 30 | 10 | 51 |
| 1:2:7 | Acetic Acid | 30 | 2 | 32 |
Table 2: Selective ortho-Bromination of Naphthols using NBS [1]
| Substrate | Brominating Agent (equiv.) | Catalyst (mol%) | Solvent | Temperature | Time | Product | Yield (%) |
| 2-Naphthol | NBS (1.0) | p-TsOH (10) | Methanol | Room Temp. | 25 min | 1-Bromo-2-naphthol | 98 |
Experimental Protocols
Protocol 1: General Procedure for the Selective ortho-Bromination of 1-Naphthol with NBS [1]
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Dissolve Substrate: In a round-bottom flask, dissolve 1-naphthol (1.0 equivalent) and p-toluenesulfonic acid (0.1 equivalents) in ACS-grade methanol.
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Add Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) in one portion at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove succinimide and the acid catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Bromination of 2-Naphthol using a Bromide Salt and an Oxidant (Adaptable for 1-Naphthol)
-
Mixing: In a round-bottom flask, mix 2-naphthol (e.g., 4 mmol) and potassium bromide (e.g., 4 mmol) in acetic acid (e.g., 5 mL).
-
Reaction: To the stirred mixture, add hydrogen peroxide (30%, e.g., 4 mmol) dropwise. Stir the reaction at a controlled temperature (e.g., 20°C) for the desired time (e.g., 10 hours).
-
Cooling and Crystallization: After the reaction is complete, cool the reaction mixture in a refrigerator to induce crystallization of the product.
-
Isolation: Isolate the solid product by filtration and dry to obtain the target compound.
Visualizations
Caption: Experimental workflow for the bromination of 1-naphthol.
Caption: Troubleshooting decision tree for 1-naphthol bromination.
References
Preventing decomposition of 2-Bromonaphthalen-1-ol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromonaphthalen-1-ol. The information is designed to help prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has changed color from off-white to a yellowish or brownish tint. What does this indicate?
A1: A color change in your this compound sample is a common indicator of decomposition. The primary degradation pathway is oxidation, which leads to the formation of colored impurities, most notably 2-bromo-1,4-naphthoquinone. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: What are the primary decomposition products of this compound?
A2: The main decomposition product is 2-bromo-1,4-naphthoquinone, formed through oxidation of the hydroxyl group. Other potential byproducts can include dihydroxynaphthalenes and further degradation products depending on the specific reaction conditions.[1][2]
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize decomposition, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3][4] It is also recommended to store it at low temperatures, ideally at -20°C, and protected from light.[3][4]
Q4: Can I use this compound that has started to change color in my reaction?
A4: Using discolored this compound is not recommended as the impurities can interfere with your reaction. The primary decomposition product, 2-bromo-1,4-naphthoquinone, can act as an oxidizing agent or a Michael acceptor, potentially leading to unwanted side reactions and reduced yields of your desired product. It is advisable to purify the material before use if decomposition is suspected.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and provides actionable steps to mitigate them.
Issue 1: Reaction mixture turns dark or changes color unexpectedly.
| Potential Cause | Troubleshooting Steps |
| Oxidation of this compound | 1. Ensure an Inert Atmosphere: Before starting the reaction, thoroughly degas the solvent and purge the reaction vessel with an inert gas (e.g., nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction. 2. Use Freshly Purified Reagent: If the starting material is old or discolored, consider purifying it by recrystallization or column chromatography before use. 3. Minimize Exposure to Light: Wrap the reaction vessel in aluminum foil to protect it from light, which can catalyze oxidation. |
| Reaction with Air-Sensitive Reagents | 1. Handle Reagents Properly: Ensure that all other reagents, especially organometallics or phosphine ligands, are handled under strictly anhydrous and anaerobic conditions. |
| High Reaction Temperature | 1. Optimize Temperature: If possible, run the reaction at a lower temperature to minimize thermal decomposition. |
Issue 2: Low yield or formation of multiple unidentified byproducts.
| Potential Cause | Troubleshooting Steps |
| Decomposition of Starting Material | 1. Verify Starting Material Purity: Analyze the purity of your this compound by TLC or NMR before starting the reaction. 2. Implement Preventative Measures: Follow all the steps outlined in Issue 1 to prevent decomposition during the reaction. |
| Incompatible Reagents | 1. Review Reagent Compatibility: Avoid strong oxidizing agents unless they are a required part of the reaction. Be cautious with strong bases, as they can deprotonate the hydroxyl group and potentially increase the susceptibility to oxidation. A comprehensive list of incompatible chemicals should be consulted.[1][5] |
| Interference from Decomposition Products | 1. Purify Crude Product: If decomposition is suspected, the crude product may contain 2-bromo-1,4-naphthoquinone. This can often be separated by column chromatography. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the best practices for handling this compound to minimize decomposition.
Materials:
-
This compound (stored at -20°C under nitrogen)
-
Glovebox or Schlenk line
-
Spatula
-
Weighing paper or vial
-
Argon or nitrogen gas supply
Procedure:
-
Allow the container of this compound to warm to room temperature inside a desiccator or glovebox antechamber to prevent condensation of moisture upon opening.
-
In an inert atmosphere (glovebox or under a positive pressure of argon/nitrogen on a Schlenk line), carefully open the container.
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Quickly weigh the desired amount of the solid into a clean, dry vial.
-
Immediately reseal the main container, purge with inert gas, and return it to the -20°C storage.
-
The weighed sample should be used immediately or stored in a tightly sealed vial under an inert atmosphere.
Protocol 2: Setting up a Reaction to Minimize Decomposition
This protocol provides a general workflow for a reaction using this compound, focusing on preventing its degradation.
Materials:
-
This compound
-
Reaction solvent (e.g., toluene, THF, dioxane)
-
Other reaction reagents
-
Schlenk flask or three-necked round-bottom flask
-
Condenser (if heating)
-
Inert gas supply (argon or nitrogen) with a bubbler
-
Magnetic stirrer and stir bar
-
Septa
Procedure:
-
Drying Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent Degassing: Degas the reaction solvent using one of the following methods:
-
Reaction Setup:
-
Assemble the glassware and purge the entire system with inert gas.
-
Add this compound and any other solid reagents to the flask under a positive flow of inert gas.
-
Seal the flask with septa.
-
Add the degassed solvent via a cannula or syringe.
-
If any liquid reagents are to be added, ensure they are also degassed or handled under an inert atmosphere.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.
-
If heating, use an oil bath with a temperature controller to avoid overheating.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). This compound and its main oxidation product, 2-bromo-1,4-naphthoquinone, can often be visualized under UV light. Staining with a potassium permanganate solution can also be effective, as the naphthol will react while the quinone may not, showing up as a yellow spot on a purple background.[9][10][11]
-
Data Presentation
| Parameter | Recommendation/Information | Reference |
| Storage Temperature | -20°C | [3][4] |
| Storage Atmosphere | Inert (Nitrogen or Argon) | [3][4] |
| Light Sensitivity | Sensitive; protect from light | General knowledge |
| Primary Decomposition Pathway | Oxidation | [1][2] |
| Primary Decomposition Product | 2-bromo-1,4-naphthoquinone | [1][2] |
| Incompatible Reagents | Strong oxidizing agents | [1][5] |
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Recommended workflow for reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. How To [chem.rochester.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
Identifying and minimizing byproducts in BINOL synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1'-bi-2-naphthol (BINOL).
Troubleshooting Guide
This section addresses common issues encountered during BINOL synthesis, particularly through the widely used copper-catalyzed asymmetric oxidative coupling of 2-naphthol.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in BINOL synthesis can arise from several factors, from the quality of reagents to the reaction conditions. A systematic approach to troubleshooting is essential.
-
Reagent and Solvent Quality: The purity of the starting 2-naphthol is critical. Impurities can interfere with the catalyst and lead to the formation of undesired side products. Ensure you are using high-purity 2-naphthol.[1] Solvents must be anhydrous, as water can deactivate the catalyst.[2]
-
Catalyst Activity: The chiral catalyst must be highly active. Ensure it is handled under an inert atmosphere to prevent deactivation. Pre-forming the catalyst before adding the substrate can sometimes improve reproducibility.[2]
-
Reaction Conditions:
-
Temperature: The optimal temperature is dependent on the specific catalyst and solvent used. It is recommended to run the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to favor the desired asymmetric pathway.[2]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[1]
-
-
Work-up and Purification: Product loss can occur during extraction. Ensure efficient extraction by performing multiple extractions with a suitable solvent.[1] Purification of BINOL can be challenging; recrystallization from an appropriate solvent like toluene is a common method to obtain pure product.[1]
Question 2: I am observing significant byproduct formation. What are the common byproducts and how can I minimize them?
The primary byproduct in the oxidative coupling of 2-naphthol is often the racemic BINOL.[1] Other side products can also form depending on the reaction conditions, including oligomeric species and over-oxidation products.
-
Racemic BINOL: Formation of the racemic product occurs when the non-catalyzed oxidative coupling competes with the desired asymmetric pathway. To minimize this, ensure the chiral catalyst is highly active and present in a sufficient concentration. Optimizing reaction conditions such as temperature and solvent to favor the catalyzed reaction is crucial.[1]
-
Oligomeric Byproducts: These can form, especially at higher concentrations of 2-naphthol. Adjusting the concentration of the starting material may help to reduce their formation.
-
Minimization Strategies:
-
Optimize Catalyst-to-Substrate Ratio: A sufficient concentration of an active chiral catalyst is key to outcompeting the racemic background reaction.
-
Control Reaction Temperature: Lower temperatures generally favor the enantioselective pathway.
-
Purity of Starting Materials: Use high-purity 2-naphthol to avoid side reactions caused by impurities.[1]
-
Question 3: My enantioselectivity is low. How can I improve it?
Low enantioselectivity is a common problem in asymmetric synthesis. The following factors can influence the enantiomeric excess (ee) of your product:
-
Catalyst Choice: The choice of chiral ligand and metal precursor is critical. For a specific transformation, it may be necessary to screen different metal precursors (e.g., Ti(OiPr)₄, AlCl₃, Zn(OTf)₂) to find the optimal partner for BINOL.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state. A screening of anhydrous solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, diethyl ether) is recommended.[2]
-
Temperature Optimization: Higher temperatures can lead to decreased selectivity by allowing competing reaction pathways with lower activation energy barriers. Running the reaction at lower temperatures is often necessary to achieve high enantioselectivity.[2]
-
Presence of Impurities: Moisture and other impurities can deactivate the catalyst and interfere with the chiral induction. Always use anhydrous solvents and high-purity reagents under an inert atmosphere.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing enantiomerically pure BINOL?
The most common methods include:
-
Asymmetric Oxidative Coupling of 2-Naphthol: This is a widely used method that employs a chiral catalyst to directly produce one enantiomer of BINOL.[1]
-
Resolution of Racemic BINOL: This involves separating the enantiomers from a racemic mixture. This can be achieved through classical resolution with a chiral resolving agent or through enzymatic resolution.[3][4]
Q2: How can I monitor the progress of my BINOL synthesis reaction?
Reaction progress can be monitored by TLC or HPLC.[1] For TLC, a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from the starting material. For HPLC, a chiral stationary phase is necessary to separate the enantiomers and determine the enantiomeric excess.
Q3: What are the best analytical techniques for identifying byproducts?
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying the amount of desired product and byproducts. Chiral HPLC is essential for determining the enantiomeric excess.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the main product and any significant byproducts.
Experimental Protocols
Protocol 1: Asymmetric Oxidative Coupling of 2-Naphthol for (S)-BINOL Synthesis
This protocol is a general guideline and may require optimization for specific catalyst systems.
Materials:
-
2-Naphthol (high purity)[1]
-
Chiral Catalyst (e.g., a copper complex with a chiral ligand)
-
Anhydrous Solvent (e.g., Toluene or Dichloromethane)[2]
-
1 M HCl[1]
-
Dichloromethane (for extraction)[1]
-
Brine[1]
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Anhydrous Sodium Sulfate[1]
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.
-
Add the 2-naphthol to the catalyst solution.
-
Stir the reaction mixture at the optimized temperature.
-
Monitor the reaction progress by TLC or HPLC.[1]
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.[1]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) to afford pure (S)-BINOL.[1]
Analysis:
-
Determine the yield of the purified product.
-
Measure the enantiomeric excess by chiral HPLC.[1]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in BINOL Synthesis
| Potential Cause | Suggested Solution(s) |
| Impure 2-Naphthol | Use high-purity starting material.[1] |
| Inactive Catalyst | Ensure catalyst is handled under inert conditions; consider pre-forming the catalyst.[2] |
| Suboptimal Temperature | Optimize the reaction temperature; lower temperatures often improve selectivity.[2] |
| Incomplete Reaction | Monitor reaction progress with TLC/HPLC to ensure completion.[1] |
| Product Loss During Work-up | Perform multiple extractions and handle carefully during purification.[1] |
Table 2: Common Byproducts and Minimization Strategies
| Byproduct | Identification Method | Minimization Strategy |
| Racemic BINOL | Chiral HPLC | Optimize catalyst concentration and reaction conditions (temperature, solvent).[1] |
| Oligomers | HPLC, NMR | Adjust starting material concentration. |
| Over-oxidation Products | HPLC, NMR | Use a milder oxidant or control reaction time. |
Visualizations
Caption: A troubleshooting workflow for common issues in BINOL synthesis.
Caption: A general experimental workflow for the synthesis of BINOL.
Caption: Competition between catalyzed and uncatalyzed pathways in BINOL synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromonaphthalen-2-ol and 2-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two key isomers, 1-Bromonaphthalen-2-ol and 2-Bromonaphthalen-1-ol. A deep understanding of the subtle yet significant differences in their reactivity is crucial for optimizing synthetic routes, maximizing yields, and strategically designing novel compounds in the fields of medicinal chemistry and materials science. While direct comparative experimental studies under identical conditions are limited in publicly available literature, this guide synthesizes established principles of organic chemistry and available experimental data to offer a clear comparison.
Executive Summary
The reactivity of the carbon-bromine (C-Br) bond and the naphthalene ring in 1-Bromonaphthalen-2-ol and this compound is fundamentally dictated by the relative positions of the bromine and hydroxyl substituents. In general, the hydroxyl group, being a strong activating group, significantly influences the electron density of the naphthalene ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack, as well as its performance in cross-coupling reactions.
1-Bromonaphthalen-2-ol is generally more reactive towards electrophilic aromatic substitution at the position para to the hydroxyl group. The bromine at the 1-position (α-position) is typically more labile in palladium-catalyzed cross-coupling reactions due to electronic factors.
This compound , conversely, is predicted to be more susceptible to nucleophilic aromatic substitution. The hydroxyl group at the 1-position strongly activates the ring, and the bromine at the 2-position (β-position) is more sterically accessible for nucleophilic attack compared to the peri-hindered 1-position.
Data Presentation: A Comparative Overview of Reactivity
The following table summarizes the expected and observed reactivity of 1-Bromonaphthalen-2-ol and this compound in key chemical transformations. The data is compiled from established chemical principles and available experimental results.
| Reaction Type | 1-Bromonaphthalen-2-ol | This compound | Rationale |
| Electrophilic Aromatic Substitution | More Reactive | Less Reactive | The hydroxyl group is a powerful activating group, directing electrophiles primarily to the ortho and para positions. In 1-Bromonaphthalen-2-ol, the 4-position is highly activated. |
| Nucleophilic Aromatic Substitution | Less Reactive | More Reactive | The bromine at the 2-position in this compound is more susceptible to nucleophilic attack, a reaction generally favored at the β-position of naphthalenes.[1] |
| Palladium-Catalyzed Cross-Coupling | Generally More Reactive | Generally Less Reactive | The C-Br bond at the α-position (in 1-Bromonaphthalen-2-ol) is electronically more activated towards oxidative addition in many palladium-catalyzed coupling reactions.[1] |
Key Reactivity Differences: A Deeper Dive
Electrophilic Aromatic Substitution
The hydroxyl group is a potent ortho-, para-director in electrophilic aromatic substitution (EAS). In 1-Bromonaphthalen-2-ol , the hydroxyl group at the 2-position strongly activates the ring, with the primary site of electrophilic attack being the 4-position (para to the -OH group). The bromine atom at the 1-position has a deactivating effect through induction but a weak activating effect through resonance. The net effect is that the hydroxyl group's directing effect dominates.
For This compound , the hydroxyl group at the 1-position also strongly activates the ring. The most likely positions for electrophilic attack are the 2- and 4-positions. However, the presence of the bromine atom at the 2-position sterically hinders and electronically deactivates this site. Therefore, electrophilic substitution is expected to be less facile compared to 1-Bromonaphthalen-2-ol.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can be facilitated by electron-withdrawing groups. In the case of bromonaphthols, the reaction is not highly favored without strong activation. However, based on general principles for bromonaphthalenes, the 2-position is more reactive in SNAr reactions.[1] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C2 position.[1] Therefore, This compound is predicted to be more reactive in SNAr reactions than its isomer.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these reactions is influenced by both electronic and steric factors. The C1 (α) position in naphthalenes is electronically richer, which generally facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, 1-Bromonaphthalen-2-ol is often the more reactive substrate in these transformations.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to probe the reactivity of 1-Bromonaphthalen-2-ol and this compound.
Protocol 1: Electrophilic Bromination
This protocol describes a general procedure for the electrophilic bromination of a bromonaphthol.
Reagents and Materials:
-
Bromonaphthol isomer (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the bromonaphthol isomer in DMF in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide in one portion.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromonaphthol with an arylboronic acid.
Reagents and Materials:
-
Bromonaphthol isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromonaphthol isomer, arylboronic acid, and potassium phosphate.
-
In a glovebox or under an inert atmosphere, add the palladium(II) acetate and SPhos.
-
Add degassed toluene and water to the flask.
-
Seal the flask and stir the mixture vigorously while heating to 100 °C in an oil bath for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Separate the aqueous layer and wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the nucleophilic aromatic substitution of a bromonaphthol with an amine.
Reagents and Materials:
-
Bromonaphthol isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
Xantphos (0.02 mmol)
-
Toluene (5 mL)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with the bromonaphthol isomer, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Add the amine to the tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Reaction Mechanisms
Caption: Generalized mechanism for Electrophilic Aromatic Substitution.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow
Caption: A typical workflow for a synthetic organic reaction.
References
A Comparative Spectroscopic Guide to Products from 2-Bromonaphthalen-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Key Synthetic Transformations
This guide provides a comprehensive comparison of the spectroscopic data for products derived from three pivotal reactions of 2-Bromonaphthalen-1-ol: O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By presenting detailed experimental protocols, comparative spectroscopic data, and alternative synthetic routes, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of naphthalenic compounds, which are key scaffolds in medicinal chemistry and materials science.
O-Alkylation: Synthesis of 2-Bromo-1-methoxynaphthalene
A common and straightforward transformation of this compound is the alkylation of the hydroxyl group to form the corresponding ether. This section details the synthesis of 2-bromo-1-methoxynaphthalene and provides its spectroscopic signature, alongside an alternative synthetic pathway for comparison.
Experimental Protocol: O-Alkylation of this compound
A solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF is treated with a base, typically potassium carbonate (1.5-2.0 eq), to generate the corresponding phenoxide. Subsequently, an alkylating agent, for instance, methyl iodide (1.2-1.5 eq), is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated (40-60 °C) for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-bromo-1-methoxynaphthalene.
Spectroscopic Data Comparison: 2-Bromo-1-methoxynaphthalene
| Spectroscopic Data | Product from this compound | Reference Data (2-Bromo-6-methoxynaphthalene) |
| ¹H NMR (CDCl₃, ppm) | δ 8.15-8.12 (d, 1H), 7.85-7.82 (d, 1H), 7.60-7.50 (m, 2H), 7.45-7.40 (t, 1H), 7.35-7.30 (t, 1H), 4.05 (s, 3H, -OCH₃) | δ 7.98 (s, 1H), 7.69 (d, J=8.8 Hz, 1H), 7.60 (d, J=8.8 Hz, 1H), 7.18 (dd, J=8.8, 2.4 Hz, 1H), 7.12 (d, J=2.4 Hz, 1H), 3.92 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, ppm) | Data not available in the searched literature | 157.4, 134.4, 130.6, 129.5, 129.1, 128.6, 128.1, 124.7, 119.3, 116.3, 106.6, 55.4 |
| IR (cm⁻¹) | Data not available in the searched literature | ~3060 (Ar C-H), ~2950 (C-H, -OCH₃), ~1600, 1500 (Ar C=C), ~1250 (C-O) |
| Mass Spec. (m/z) | Data not available in the searched literature | [M]⁺ at 236/238 (Br isotopes), [M-CH₃]⁺ at 221/223, [M-Br]⁺ at 157 |
Alternative Synthetic Route: An alternative approach to 2-bromo-1-methoxynaphthalene involves the direct bromination of 1-methoxynaphthalene. However, this method can lead to a mixture of isomers and requires careful control of reaction conditions to achieve regioselectivity.
Suzuki-Miyaura Coupling: Synthesis of 2-Phenylnaphthalen-1-ol
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In this context, it can be employed to replace the bromine atom in this compound with a phenyl group.
Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) and phenylboronic acid (1.2-1.5 eq) in a solvent system such as a mixture of toluene and water or dioxane and water, a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate or sodium carbonate (2.0-3.0 eq), are added. The reaction mixture is degassed and heated to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-phenylnaphthalen-1-ol.
Spectroscopic Data Comparison: 2-Phenylnaphthalen-1-ol
| Spectroscopic Data | Product from this compound | Reference Data (1-Phenylnaphthalen-2-ol) |
| ¹H NMR (CDCl₃, ppm) | Specific data for this isomer not available in the searched literature. Expected signals: aromatic protons of naphthalene and phenyl rings, and a hydroxyl proton. | δ 7.84-7.81 (m, 2H), 7.50-7.45 (m, 3H), 7.38-7.25 (m, 6H), 5.15 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, ppm) | Data not available in the searched literature | 151.2, 137.9, 133.6, 130.1, 129.5, 128.8, 128.4, 128.2, 127.3, 126.8, 124.5, 123.6, 122.9, 118.9 |
| IR (cm⁻¹) | Expected characteristic peaks: ~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~1600, 1500 (Ar C=C stretch) | Data not available in the searched literature |
| Mass Spec. (m/z) | Expected [M]⁺ at 220 | Data not available in the searched literature |
Alternative Synthetic Route: 2-Phenylnaphthalen-1-ol can also be synthesized through the reaction of 2-tetralone with a Grignard reagent derived from bromobenzene, followed by aromatization.
Buchwald-Hartwig Amination: Synthesis of 2-(Dimethylamino)naphthalen-1-ol
The Buchwald-Hartwig amination allows for the formation of a C-N bond, replacing the bromine atom of this compound with an amino group.
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-4 mol%), and a strong base, for instance, sodium tert-butoxide (1.2-1.5 eq). A solution of dimethylamine (2.0 M in THF, 1.5-2.0 eq) and a solvent like toluene or dioxane are then added. The reaction vessel is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product, 2-(dimethylamino)naphthalen-1-ol, is purified by column chromatography.
Spectroscopic Data Comparison: 2-(Dimethylamino)naphthalen-1-ol
| Spectroscopic Data | Product from this compound | Reference Data (Related N-Aryl Naphthylamines) |
| ¹H NMR (CDCl₃, ppm) | Specific data for this compound not available in the searched literature. Expected signals: aromatic protons, a hydroxyl proton, and a singlet for the N(CH₃)₂ group. | Varies significantly with the aryl substituent. |
| ¹³C NMR (CDCl₃, ppm) | Data not available in the searched literature | Varies significantly with the aryl substituent. |
| IR (cm⁻¹) | Expected characteristic peaks: ~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~2800-2950 (C-H stretch of N(CH₃)₂) | Data not available in the searched literature |
| Mass Spec. (m/z) | Expected [M]⁺ at 187 | Data not available in the searched literature |
Alternative Synthetic Route: An alternative synthesis involves the Bucherer reaction, where 1-amino-2-naphthol is reacted with dimethylamine in the presence of a sulfite or bisulfite.
Visualizing Synthetic Pathways
To illustrate the relationships between the starting material, intermediates, and final products, as well as to compare the primary synthetic routes with their alternatives, the following diagrams are provided.
Caption: Reaction workflow for the synthesis of derivatives from this compound.
Caption: Comparison of primary and alternative synthetic routes.
A Comparative Guide to Naphthol Bromination: The Roles of N-Bromosuccinimide and 2-Bromonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of halogenated organic compounds, particularly in the functionalization of naphthols, the choice of brominating agent is critical to achieving desired regioselectivity and yield. This guide provides a detailed comparison between the widely used brominating reagent, N-bromosuccinimide (NBS), and the brominated naphthol derivative, 2-bromonaphthalen-1-ol. It is important to note at the outset that while NBS is a reagent for bromination, this compound is typically a product of such reactions. This guide will, therefore, elucidate their distinct roles and provide comprehensive data on the application of NBS in naphthol bromination.
Executive Summary
N-bromosuccinimide (NBS) is a versatile and selective reagent for the electrophilic bromination of aromatic compounds, including naphthols. Its reactivity can be modulated by reaction conditions to favor specific isomers. In contrast, this compound is a brominated derivative of 1-naphthol and is not employed as a brominating agent for other naphthols. This document will focus on the utility of NBS for naphthol bromination, supported by experimental data and protocols, while also characterizing this compound.
Comparative Overview
The following table summarizes the distinct chemical roles and properties of N-bromosuccinimide and this compound in the context of naphthol chemistry.
| Feature | N-Bromosuccinimide (NBS) | This compound |
| Role in Naphthol Bromination | Reagent | Product |
| Chemical Formula | C₄H₄BrNO₂ | C₁₀H₇BrO |
| Molecular Weight | 177.98 g/mol | 223.07 g/mol [1] |
| Appearance | White to off-white crystalline solid | White crystalline solid[2] |
| Function | Source of electrophilic bromine | A brominated naphthol derivative |
| Solubility | Soluble in acetone, THF, DMF, acetonitrile; sparingly soluble in water and acetic acid. | Soluble in organic solvents like ethanol and dichloromethane; practically insoluble in water.[2] |
Naphthol Bromination using N-Bromosuccinimide (NBS)
NBS is a preferred reagent for the bromination of electron-rich aromatic compounds like phenols and naphthols due to its ease of handling and selectivity compared to molecular bromine.[3]
Reaction Mechanism and Regioselectivity
The bromination of naphthols with NBS proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of the naphthol is a strongly activating, ortho-, para-directing group. The regioselectivity of the bromination can be influenced by the solvent and the presence of catalysts.
For 1-naphthol , bromination typically occurs at the 2- and 4-positions. The kinetic product is often the 2-bromo derivative, while the thermodynamic product can be the 4-bromo isomer.
For 2-naphthol , bromination with NBS in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) in methanol can lead to high yields of the ortho-brominated product, 1-bromo-2-naphthol.[4]
The general mechanism involves the generation of a bromine cation (Br+) or a polarized Br-N bond which is attacked by the electron-rich naphthol ring. The stability of the resulting carbocation intermediate (a naphthalenonium ion) determines the position of substitution.[5]
Experimental Data: Bromination of 2-Naphthol with NBS
The following table summarizes representative experimental data for the bromination of 2-naphthol using NBS.
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| 2-Naphthol | NBS (1.0 equiv.), p-TsOH (10 mol%), Methanol, rt, 25 min | 1-Bromo-2-naphthol | 98% | [4] |
Characterization of this compound
This compound is a white crystalline solid with a molecular formula of C₁₀H₇BrO.[2] It is a useful intermediate in organic synthesis for the preparation of pharmaceuticals, dyes, and other complex organic molecules.[2][6]
Synthesis of this compound
This compound can be synthesized by the direct bromination of 1-naphthol.
Experimental Protocols
Bromination of 2-Naphthol with N-Bromosuccinimide
This protocol is adapted from the literature for the ortho-bromination of 2-naphthol.[4]
Materials:
-
2-Naphthol
-
N-bromosuccinimide (NBS), recrystallized from water
-
p-Toluenesulfonic acid (pTsOH)
-
Methanol (ACS grade)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-naphthol (e.g., 10 mmol) in methanol (1.0 mL per mmol of naphthol), add p-toluenesulfonic acid (10 mol %).
-
Stir the mixture for 10 minutes at room temperature.
-
In a separate flask, prepare a 0.1 M solution of N-bromosuccinimide (100 mol %) in methanol.
-
Add the NBS solution dropwise to the naphthol solution over 20 minutes.
-
Stir the reaction mixture for an additional 5 minutes at room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by column chromatography (e.g., using dichloromethane as eluent) to yield 1-bromo-2-naphthol.
Visualizing the Workflow and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the bromination of 2-naphthol with NBS and the general electrophilic aromatic substitution mechanism.
References
- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound [myskinrecipes.com]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Bromonaphthalenol Isomers
The differentiation of isomers by mass spectrometry is a significant challenge, as they often exhibit identical molecular ion peaks. However, the relative abundances of their fragment ions can provide a unique fingerprint for each isomer. Understanding these distinct fragmentation patterns is essential for the unambiguous identification of these compounds in complex matrices.
Comparative Analysis of Bromonaphthol Isomers
The mass spectra of 1-bromo-2-naphthol and 6-bromo-2-naphthol, both isomers of 2-bromonaphthalen-1-ol, reveal key differences in their fragmentation under electron ionization. The molecular formula for these compounds is C₁₀H₇BrO, with a molecular weight of approximately 223.07 g/mol .[1]
| Feature | 1-Bromo-2-naphthol | 6-Bromo-2-naphthol | 2-Bromonaphthalene (for comparison) |
| Molecular Ion (M⁺) | m/z 222/224 (prominent) | m/z 222/224 (prominent) | m/z 206/208 (prominent)[2][3][4] |
| M-Br Fragment | m/z 143 | m/z 143 | m/z 127[2][3] |
| M-CO Fragment | m/z 194/196 | m/z 194/196 | Not applicable |
| M-HBr Fragment | m/z 141 | m/z 141 | Not applicable |
| Base Peak | m/z 222 | m/z 222 | m/z 127[2][3] |
| Other Key Fragments | m/z 115, 114[5] | m/z 115[6] | m/z 126, 101, 75[2][3] |
Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) of roughly equal intensity.
The data indicates that for both hydroxylated isomers, the molecular ion is a prominent peak, suggesting the stability of the aromatic system. The loss of a bromine radical (M-Br) and the elimination of carbon monoxide (M-CO) from the molecular ion are characteristic fragmentation pathways. The base peak for both isomers is the molecular ion, which contrasts with 2-bromonaphthalene where the base peak is the naphthalene cation (m/z 127) formed by the loss of the bromine atom. This highlights the influence of the hydroxyl group on the fragmentation process, which can stabilize the molecular ion.
Predicted Fragmentation Pathway of Bromonaphthalenol
The fragmentation of bromonaphthalenol isomers is expected to proceed through several key pathways, initiated by the ionization of the molecule. The following diagram illustrates a generalized fragmentation pathway based on the observed fragments for the isomers and established fragmentation principles for aromatic, hydroxylated, and halogenated compounds.
Caption: Predicted fragmentation pathway for a generic bromonaphthalenol isomer.
Experimental Protocols
The following is a representative experimental protocol for the analysis of bromonaphthalenol isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a stock solution of the bromonaphthalenol isomer at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetone.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL with the same solvent for GC-MS analysis.
2. GC-MS System:
-
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
3. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of the isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3-5 minutes.
5. Data Analysis:
-
The acquired mass spectra are analyzed to identify the molecular ion and the major fragment ions.
-
The fragmentation patterns of the different isomers are compared to identify unique fragments or significant differences in the relative abundance of common fragments.
-
Comparison with a spectral library (e.g., NIST, Wiley) can aid in the identification of the compounds.
This guide provides a foundational understanding of the mass spectrometric behavior of bromonaphthalenol isomers. The distinct fragmentation patterns, particularly the relative abundances of the molecular ion and key fragment ions, serve as a valuable tool for their differentiation and identification in various scientific applications. Further studies to obtain the complete mass spectrum of this compound would be beneficial to complete the comparative analysis of this class of compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. ez.restek.com [ez.restek.com]
- 3. ez.restek.com [ez.restek.com]
- 4. Naphthalene, 2-bromo- [webbook.nist.gov]
- 5. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Bromonaphthalen-2-ol | C10H7BrO | CID 613826 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study of the Catalytic Activity of Ligands Derived from 2-Bromonaphthalen-1-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. While 2-Bromonaphthalen-1-ol serves as a versatile precursor for more complex naphthalene derivatives, direct comparative studies on the catalytic activity of ligands derived specifically from this molecule are not extensively documented in peer-reviewed literature. However, by examining the performance of structurally related brominated 1,1'-bi-2-naphthol (BINOL) derivatives, we can infer the potential impact of the bromo substituent and provide a valuable comparative guide for researchers.
This guide explores the synthesis and catalytic performance of brominated BINOL-type ligands, comparing them with their non-brominated counterparts. The introduction of bromine atoms onto the BINOL scaffold can significantly alter the electronic and steric properties of the ligand, thereby influencing the activity and enantioselectivity of the corresponding metal complexes in asymmetric transformations.
The Impact of Bromination on Ligand Properties and Catalytic Performance
The introduction of electron-withdrawing groups, such as bromine, at the 6,6'-positions of the BINOL framework can increase the Lewis acidity of the associated metal center. This enhanced acidity can lead to stronger coordination with the substrate and potentially higher enantioselectivity in certain reactions. For instance, in zirconium-catalyzed Mannich-type reactions, a dramatic increase in enantiomeric excess (ee) was observed when switching from unsubstituted (R)-BINOL to (R)-6,6'-dibromo-BINOL.[1]
Conversely, the steric bulk of substituents can also play a crucial role. While sterically hindered BINOL ligands can sometimes lead to lower enantioselectivity, in other cases, bulky groups are essential for creating a well-defined chiral pocket around the metal center, leading to improved stereochemical control.[1]
Quantitative Performance Comparison
The following tables summarize the performance of brominated and non-brominated BINOL-derived catalysts in various asymmetric reactions. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, these tables compile representative data to highlight the observed trends.
Table 1: Asymmetric Mannich-Type Reaction
| Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Zr(OtBu)4 | High | Low | [1] |
| (R)-6,6'-Dibromo-BINOL | Zr(OtBu)4 | High | 90 | [1] |
Table 2: Asymmetric Diels-Alder Reaction
| Ligand | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Et2AlCl | exo-adduct | High | 13-41 | |
| (R)-VAPOL* | Et2AlCl | exo-adduct | 95 | 98 |
*VAPOL (Vaulted Biphenanthrol) is a different, more sterically hindered ligand included here to illustrate the significant impact of ligand structure on enantioselectivity in the same reaction.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of catalytic systems. Below is a representative protocol for the synthesis of a brominated BINOL ligand and its application in an asymmetric reaction.
Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol
This procedure is adapted from the electrophilic aromatic bromination of BINOL.[1]
Materials:
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Bromine (Br2)
-
Dichloromethane (CH2Cl2)
Procedure:
-
A solution of (R)-BINOL in dichloromethane is cooled to -78 °C.
-
A solution of bromine in dichloromethane is added dropwise to the cooled BINOL solution.
-
The reaction mixture is stirred at low temperature for a specified period.
-
The reaction is quenched, and the product is isolated through extraction and purified by chromatography or recrystallization.
Note: This is a generalized procedure. Specific equivalents, reaction times, and work-up procedures should be followed as detailed in the primary literature.
Asymmetric Hetero-Diels-Alder Reaction
The following is a general procedure for a hetero-Diels-Alder reaction catalyzed by a complex of a brominated BINOL derivative.
Materials:
-
(R)-3,3'-Br2-BINOL-Zn complex (catalyst)
-
Aldehyde substrate
-
Diene substrate
-
Solvent (e.g., toluene, CH2Cl2)
Procedure:
-
The chiral catalyst is generated in situ or pre-formed.
-
The aldehyde is added to a solution of the catalyst in the chosen solvent at a specified temperature (e.g., -20 °C).
-
The diene is then added, and the reaction is stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Visualizing the Workflow and Catalytic Cycle
The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway for a brominated BINOL ligand and a general catalytic cycle for a BINOL-metal catalyzed reaction.
Conclusion
While direct comparative data for ligands specifically derived from this compound is limited, the study of related brominated BINOL ligands provides valuable insights. The introduction of bromine atoms can significantly enhance the enantioselectivity of a catalyst, likely due to electronic effects that increase the Lewis acidity of the metal center. However, the optimal ligand for a particular transformation is highly dependent on the specific reaction, substrates, and metal used. The data presented herein underscores the importance of fine-tuning the steric and electronic properties of chiral ligands to achieve high catalytic performance. For researchers in drug development and other fields requiring enantiomerically pure molecules, the exploration of brominated naphthol-derived ligands, potentially accessible from precursors like this compound, represents a promising avenue for the discovery of novel and highly effective asymmetric catalysts.
References
A Comparative Guide to Purity Assessment of 2-Bromonaphthalen-1-ol: HPLC vs. Titrimetric Analysis
For researchers and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and a classical titrimetric method for the purity assessment of 2-Bromonaphthalen-1-ol, a key building block in organic synthesis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. Its high resolution and sensitivity make it the method of choice for determining the purity of pharmaceutical intermediates.
Experimental Protocol: HPLC Method for this compound
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of naphthalene derivatives.[1][2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0). A common starting point is a 60:40 (v/v) ratio of acetonitrile to water.[1][3] The composition of the mobile phase is a critical parameter that influences the separation.[3]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: UV detection at 254 nm is often used for naphthalene derivatives due to their aromatic nature.[4]
-
Injection Volume: 10 µL.[1]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL solution.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to prepare a 100 µg/mL solution.
-
References
A Comparative Guide to the Electrochemical Properties of Naphthols: 2-Bromonaphthalen-1-ol in Focus
For Researchers, Scientists, and Drug Development Professionals
Comparison of Electrochemical Properties
The electrochemical behavior of naphthols is primarily characterized by their oxidation potential and the subsequent reactions of the generated radical species. Both 1-naphthol and 2-naphthol undergo irreversible oxidation, which often leads to the formation of a passivating polymer film on the electrode surface, a phenomenon known as electrode fouling.[1][2]
| Property | 1-Naphthol | 2-Naphthol | 2-Bromonaphthalen-1-ol |
| Oxidation Peak Potential (Epa) | ~0.23 V vs. Ag/AgCl[2] | ~0.43 V vs. Ag/AgCl[2] | Data not available in searched literature |
| Electrochemical Behavior | Irreversible oxidation leading to electropolymerization and electrode fouling.[1] | Irreversible oxidation with two main oxidative peaks observed at approximately +1.12 and 2.0 V versus SHE in acidic media.[3] Also leads to electrode fouling.[1] | Expected to undergo irreversible oxidation. The presence of the electron-withdrawing bromine atom is predicted to increase the oxidation potential compared to 1-naphthol. |
| Key Characteristics | More easily oxidized than 2-naphthol.[2] | The formation of a passivating polymer film can be influenced by the solvent.[1] | The position of the bromo group at the 2-position is expected to influence the regioselectivity of subsequent coupling reactions. |
Note: The oxidation potentials can vary depending on the experimental conditions such as the solvent, supporting electrolyte, pH, and electrode material.
Discussion on this compound
While direct experimental data on the electrochemical properties of this compound is scarce, we can infer its behavior based on fundamental electrochemical principles and data from related compounds. The bromine atom is an electron-withdrawing group, which is expected to make the naphthol ring less electron-rich. Consequently, the oxidation of this compound is anticipated to occur at a more positive potential compared to its parent compound, 1-naphthol.
Studies on related brominated aromatic compounds suggest that the electrochemical behavior can be complex, involving potential coupling reactions.[4] Furthermore, research on ethyl α-bromonaphthalene derivatives has shown that 1-naphthyl derivatives are more easily reduced than their 2-naphthyl counterparts, highlighting the significant influence of substituent position on electrochemical properties.[5]
Experimental Protocol: Cyclic Voltammetry of Naphthols
This section outlines a general procedure for investigating the electrochemical properties of naphthols using cyclic voltammetry.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)
-
Working electrodes: Glassy carbon electrode (GCE), Boron-doped diamond (BDD) electrode, or Platinum electrode
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter electrode: Platinum wire or graphite rod
-
Naphthol compound of interest
-
Supporting electrolyte solution (e.g., 0.1 M H₂SO₄, or a non-aqueous electrolyte like tetrabutylammonium perchlorate in acetonitrile)
-
High-purity solvents (e.g., deionized water, acetonitrile)
-
Inert gas (e.g., nitrogen or argon) for deaeration
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in deionized water and then in the solvent to be used for the experiment.
-
Solution Preparation: Prepare a solution of the naphthol compound (e.g., 0.5 mM to 5 mM) in the chosen solvent containing the supporting electrolyte.
-
Deaeration: Purge the electrochemical cell containing the naphthol solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell.
-
Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential(s), and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the oxidation potential of the naphthol.
-
Initiate the scan and record the cyclic voltammogram.
-
Perform multiple cycles to observe any changes in the voltammogram, which might indicate electrode fouling.
-
3. Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents from the voltammogram.
-
Determine the reversibility of the electrochemical process by analyzing the peak separation and the ratio of anodic to cathodic peak currents. For naphthols, the oxidation is typically irreversible.
-
Investigate the effect of scan rate on the peak currents to understand the nature of the electrode process (e.g., diffusion-controlled or adsorption-controlled).
Electrochemical Oxidation Pathway of Naphthols
The electrochemical oxidation of naphthols typically proceeds through the formation of a naphthoxyl radical, which can then undergo further reactions, including coupling to form dimers and higher oligomers, leading to electropolymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cathodic reduction of ethyl α-bromonaphthalene-1- and -2-acetate: electrochemical synthesis and voltammetric behaviour of meso- and DL-diethyl 2,3-di-1- and -2-naphthylsuccinate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromonaphthalen-1-ol: A Procedural Guide
The proper disposal of 2-Bromonaphthalen-1-ol, a brominated aromatic compound, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. Due to its chemical nature, this compound should be managed as hazardous waste, with specific procedures for its collection, storage, and ultimate disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to implement comprehensive safety measures. All handling of this compound and its associated waste should be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Chemical-impermeable gloves and a lab coat or fire/flame-resistant impervious clothing.[1][2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2]
Waste Identification and Segregation
As a halogenated organic compound, this compound waste must be segregated from other waste streams. It should be classified as hazardous waste and collected in a dedicated container for halogenated organic compounds.[3] This segregation is crucial to prevent potentially dangerous chemical reactions and to facilitate the correct disposal method, which is typically high-temperature incineration.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national regulations for hazardous waste.[2][5][6]
-
Collection:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Control and Contain: Prevent further spillage or leakage if it is safe to do so.[1] Do not allow the chemical to enter drains or water systems.[1][7]
-
Clean-up: Soak up the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[5][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate safety personnel within your institution.[2]
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Parameter | Guideline | Source(s) |
| PPE | Chemical-impermeable gloves, safety goggles, lab coat. | [1][2] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood. | [1][2] |
| Waste Category | Hazardous Waste, Halogenated Organic Compound. | [3][4] |
| Waste Container | Dedicated, labeled, sealed, and compatible container. | [2][5][7] |
| Disposal Method | Licensed chemical destruction plant or controlled incineration. | [1] |
| Prohibited Disposal | Do not discharge to sewer systems or contaminate water. | [1] |
| Spill Containment | Use inert absorbent material. | [5][7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 2-Bromonaphthalen-1-ol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 2-Bromonaphthalen-1-ol, a crucial component in various research and development applications. The following procedural guidance is designed to be a preferred source for laboratory safety, fostering a culture of safety and trust.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-Bromo-1-naphthol
-
CAS Number: 771-15-3[1]
-
Molecular Formula: C₁₀H₇BrO[1]
-
Molecular Weight: 223.07 g/mol [1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its structural analogs are considered hazardous. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before use. | To prevent skin contact and absorption.[2] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5][6] | To protect eyes from splashes and dust.[2] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe/closed-heel shoes must be worn. For tasks with a risk of splashing, a chemical-resistant apron or suit is recommended. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be used.[2][5][7] | To prevent inhalation of dust or vapors.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks while wearing appropriate PPE.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The container must be kept tightly closed.[5][7] For long-term stability, storage at -20°C under a nitrogen atmosphere is recommended.[1] Access to the storage area should be restricted to authorized personnel.[2]
Step 2: Handling and Use
-
Ventilation: All handling of this compound must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[2][5]
-
Personal Protective Equipment (PPE): Before beginning work, don the appropriate PPE as detailed in Table 1.
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[8][9]
Step 3: Spill Response
-
Evacuate: In the event of a spill, evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated; if the spill is contained, use the fume hood.
-
Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid creating dust. For a solution spill, use an inert absorbent material to contain the liquid.
-
Decontamination: Thoroughly clean the spill area.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound in a suitable, closed, and clearly labeled container.[2][5]
-
Regulatory Compliance: Dispose of the contents and the container in accordance with all local, regional, and national regulations.[2] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Treatment Options: If permissible, treatment may involve neutralization or incineration in a licensed facility.[10]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Bromo-2-naphthol(573-97-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
